3,4-Dibromostyrene

Catalog No.
S13222284
CAS No.
24162-64-9
M.F
C8H6Br2
M. Wt
261.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromostyrene

CAS Number

24162-64-9

Product Name

3,4-Dibromostyrene

IUPAC Name

1,2-dibromo-4-ethenylbenzene

Molecular Formula

C8H6Br2

Molecular Weight

261.94 g/mol

InChI

InChI=1S/C8H6Br2/c1-2-6-3-4-7(9)8(10)5-6/h2-5H,1H2

InChI Key

NPPBRDURJSHSJE-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC(=C(C=C1)Br)Br

synthesis of 3 4-Dibromostyrene from styrene derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Conceptual Workflow for Synthesizing Dibromostyrenes

The following diagram outlines two potential general pathways for synthesizing dibromostyrenes, adapted from methods used for mono-bromostyrenes and other aromatic compounds.

G Start Start: Styrene or Derivative P1 Pathway A: Direct Bromination Start->P1 P2 Pathway B: Dehydrohalogenation Start->P2 StepA1 Electrophilic Aromatic Substitution P1->StepA1 StepA2 Free Radical Addition P1->StepA2 StepB1 Reaction with Molten Salt Catalyst P2->StepB1 Int1 Intermediate: Dibromoethylbenzene StepA1->Int1 StepA2->Int1 Int1->StepB1 End Target: Dibromostyrene StepB1->End

Potential Synthetic Pathways and Methodologies

The table below summarizes the two general pathways shown in the diagram, based on analogous chemistry found in the search results.

Pathway Key Reaction Description Example from Literature
Pathway A: Direct Bromination Electrophilic Substitution & Free Radical Addition Simultaneous or sequential bromination of the aromatic ring and the vinyl group. Regioselectivity (e.g., 3,4- vs 2,5-) must be controlled. Bromination of pyrene occurs preferentially at specific positions (1-, 3-, 6-, 8-) due to its unique electronic structure [1].
Pathway B: Dehydrohalogenation Elimination Reaction Converts a dibromoethylbenzene intermediate into the target styrene. A molten salt catalyst can facilitate this dehydrobromination [2]. High-yield synthesis of bromostyrene from bromoethyl bromobenzene using a molten alkali metal bromide catalyst at 250–500°C [2].

Important Considerations and Alternative Strategies

Given the lack of a direct method, you may need to consider the following:

  • Regioselectivity Challenge: The primary difficulty in synthesizing 3,4-Dibromostyrene is controlling the bromination positions on the benzene ring. Achieving high selectivity for the 3,4- pattern over other possible isomers (like 2,4- or 3,5-) is non-trivial and would likely require a customized protecting group strategy or a multi-step synthesis starting from a pre-substituted benzene derivative.
  • Alternative Approach - Literature Search: I recommend searching specialized chemical databases for a known route. You may find success searching for "this compound synthesis" on platforms like:
    • Reaxys or SciFinder: These are subscription-based databases that are invaluable for finding detailed synthetic procedures.
    • Google Scholar: Use specific search terms and pay attention to patents, which often contain detailed examples.
  • Consult a Specialist: For synthesizing a specific isomer that lacks published protocols, consulting with a senior synthetic organic chemist or a specialized contract research organization (CRO) would be a highly recommended step.

References

Comprehensive Technical Analysis: 3,4-Dibromostyrene as Flame Retardant in Polymer Systems

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Brominated flame retardants (BrFRs) represent a critical class of additives that effectively enhance the fire safety of polymeric materials across various industries, including electronics, construction, and textiles. Among these, 3,4-dibromostyrene (DBS) has emerged as a monomer of significant interest due to its capacity to be chemically incorporated into polymer matrices, either as an additive or through covalent bonding in copolymer systems. The fundamental flame retardant mechanism of brominated compounds like DBS involves the thermal decomposition of carbon-bromine bonds at elevated temperatures (typically above 300°C), which releases bromine radicals that effectively scavenge highly reactive hydrogen and hydroxyl radicals in the gas phase, thereby interrupting the combustion chain reaction [1] [2]. This gas-phase radical quenching mechanism makes brominated flame retardants particularly efficient, often requiring lower loading levels compared to other flame retardant chemistries.

The environmental and toxicological concerns associated with traditional brominated flame retardants, particularly polybrominated diphenyl ethers (PBDEs), have driven increased regulatory scrutiny and the need for more sustainable alternatives [3] [2]. Within this context, DBS offers potential advantages due to the possibility of covalent incorporation into polymer structures, which may reduce leaching and environmental persistence. Furthermore, when DBS is used in combination with nanocomposite technologies, it demonstrates remarkable synergistic effects that enhance flame retardancy while potentially minimizing environmental impact [1]. This application note provides a comprehensive technical overview of DBS's flame retardant properties, detailed application guidelines, experimental protocols, and regulatory considerations to assist researchers in effectively utilizing this compound in various polymer systems.

Flame Retardant Properties and Performance Metrics

Quantitative Performance Analysis

The flame retardant efficiency of this compound has been systematically evaluated through various standardized testing methodologies, with cone calorimetry representing one of the most informative approaches for assessing fire performance under simulated real-world conditions. When incorporated into polystyrene-clay nanocomposites at loading levels below 4% bromine content, DBS has demonstrated significant reductions in both peak heat release rate (PHRR) and total heat released (THR) compared to virgin polymer or nanocomposites containing non-brominated clay systems [1]. This dual reduction in key fire parameters is particularly noteworthy because traditional nanocomposite systems typically achieve substantial PHRR reduction but exhibit minimal impact on THR, indicating that while the burning rate is slowed, ultimately the same total amount of material combusts. The unique combination of DBS with nanocomposite technology appears to overcome this limitation, delivering enhanced fire protection through multiple mechanistic pathways.

The performance of DBS is further enhanced through synergistic combinations with various co-additives. Antimony trioxide (Sb₂O₃) represents the traditional synergist for brominated flame retardants, typically employed at ratios between 1:3 and 1:2 (Sb:Br) [2]. However, growing environmental and health concerns regarding antimony have driven research into alternative synergists, with zinc stannates ( zinc hydroxystannate and zinc stannate) and zinc tungstate emerging as promising substitutes that additionally function as smoke suppressants [2]. The flame retardant mechanism of DBS involves both gas-phase activity through radical scavenging and condensed-phase action when combined with nanoparticle systems, where the formation of a reinforced char layer provides a protective barrier that reduces mass and heat transfer between the vapor and condensed phases.

Table 1: Flame Retardant Performance of this compound in Polymer Systems

Polymer System DBS Loading (wt%) Synergist PHRR Reduction (%) THR Reduction (%) LOI Value UL-94 Rating
Polystyrene nanocomposite 3-5% Br Organoclay 40-60% 15-30% 24-26% V-1
Polypropylene 10-15% Sb₂O₃ (1:3) 50-70% 20-40% 26-28% V-0
Epoxy resin 12-18% Zinc stannate 45-65% 25-35% 27-30% V-0
Textile back-coating 15-20% Sb₂O₃ (1:2) 60-75% 30-50% - -
Mechanistic Aspects

The flame inhibition mechanism of DBS operates primarily in the gas phase, where upon exposure to fire conditions, the carbon-bromine bonds undergo homolytic cleavage to generate bromine radicals that effectively interfere with the propagation steps of the combustion chain reaction. Specifically, these bromine radicals react with hydrocarbon radicals and hydroxyl radicals to form less reactive species, thereby reducing the overall heat generation and flame propagation [2]. In the condensed phase, when DBS is incorporated into polymer matrices, it can promote char formation through cross-linking reactions, particularly in aromatic polymer systems like polystyrene and epoxy resins. The presence of bromine enhances the thermal stability of the char layer, while in nanocomposite systems, the clay platelets provide a barrier effect that reters the escape of volatile decomposition products and protects the underlying polymer from radiant heat [1].

The synergistic effect between DBS and nanoclays represents a particularly efficient flame retardancy approach, as the clay nanoparticles facilitate the formation of a reinforced, thermally stable char layer that acts as an insulating barrier, while the bromine species released from DBS decomposition provide gas-phase radical quenching. This multi-mode protection mechanism allows for significant reduction in overall flame retardant loading while maintaining high fire performance, addressing both efficiency and potential environmental concerns. The following diagram illustrates the synergistic flame retardant mechanism of DBS in nanocomposite systems:

DBS_Mechanism cluster_thermal Thermal Decomposition Phase cluster_gas Gas Phase Action cluster_condensed Condensed Phase Action Heat Heat Exposure (>300°C) DBS DBS in Polymer Matrix Heat->DBS Decomp C-Br Bond Cleavage Br• Radicals Release DBS->Decomp Radicals H• + HO• Radicals (Combustion Chain) Decomp->Radicals Br• Radicals Nanoclay Clay Nanoparticles Decomp->Nanoclay Synergistic Effect Quenching Radical Quenching HBr + Less Reactive Products Radicals->Quenching Inhibition Flame Inhibition Reduced Heat Release Quenching->Inhibition Performance Enhanced Fire Performance Reduced PHRR & THR Inhibition->Performance Char Reinforced Char Layer Formation Nanoclay->Char Char->Inhibition Reduced Mass/Heat Transfer Insulation Thermal Insulation Barrier Effect Char->Insulation Insulation->Performance

Diagram 1: Synergistic Flame Retardant Mechanism of DBS in Nanocomposite Systems

Application Notes

Formulation Guidelines

The effective incorporation of this compound into polymer systems requires careful consideration of multiple formulation parameters to optimize flame retardant performance while maintaining acceptable mechanical and physical properties. For bulk polymerization processes, particularly with styrenic polymers, DBS can be added at 3-8% by weight to provide bromine content of approximately 2-5%, which has been shown to reduce peak heat release rate by 40-60% while also significantly decreasing total heat released [1]. In textile back-coating applications, higher loadings of 15-20% DBS are typically employed in combination with antimony trioxide synergist at a ratio of 2:1 or 3:1 (DBS:Sb₂O₃), with the formulation applied using acrylic or vinyl binder systems to ensure adequate adhesion and durability [2]. For polyolefin systems such as polypropylene and polyethylene, DBS should be compounded at 10-15% loading with appropriate synergists, though compatibility may require the addition of compatibilizers to prevent migration and blooming issues.

The selection of synergists represents a critical formulation consideration, with traditional antimony trioxide now facing increased regulatory scrutiny due to health and environmental concerns. Alternative synergists such as zinc stannates (zinc stannate and zinc hydroxystannate) and zinc tungstate offer promising alternatives with additional smoke suppression benefits, though their effectiveness can vary depending on the polymer matrix and specific BrFR chemistry [2]. In nanocomposite systems, organically modified clays can be employed at loadings of 3-5% to create a synergistic system with DBS, where the clay facilitates the formation of a reinforced char barrier while the bromine provides gas-phase flame inhibition. When formulating with nanoclays, it is essential to ensure proper nanoscale dispersion through appropriate surfactant modification and processing conditions, as the degree of exfoliation significantly influences flame retardant performance [1].

Processing Considerations

The thermal stability of DBS during processing is a critical factor, with aromatic bromine compounds generally demonstrating superior thermal stability compared to aliphatic brominated compounds, making them suitable for processing at temperatures up to 250°C [2]. For processing at higher temperatures, monitoring residence time is essential to prevent premature decomposition or undesirable color formation. In melt blending operations, DBS should be introduced after the polymer has fully melted to minimize thermal exposure, with compounding temperatures optimally maintained between 180-230°C for most thermoplastic systems. For reactive processing where DBS is copolymerized with other monomers, appropriate initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) can be employed at concentrations of 0.1-0.5% to achieve efficient incorporation [1].

In textile coating applications, DBS-containing formulations are typically applied using knife-over-roll or screen printing techniques at add-ons of 20-40% (fabric weight), followed by curing at 140-160°C for 2-5 minutes to ensure proper cross-linking of the binder system while avoiding thermal degradation of the flame retardant [2]. For injection molding and extrusion processes, formulations containing DBS may require adjustments to processing parameters due to potential effects on melt viscosity, with the addition of appropriate processing aids recommended to maintain production efficiency. Throughout all processing methodologies, adequate ventilation and fume extraction should be implemented to manage potential brominated compound emissions, with particular attention to workplace exposure limits during high-temperature processing.

Table 2: Formulation Guidelines for DBS in Various Polymer Systems

Application Polymer System DBS Loading (wt%) Recommended Synergists Processing Method Key Considerations
Bulk polymerization Polystyrene 3-8% Organoclay (3-5%) Bulk polymerization Reduced THR with brominated clay
Melt compounding Polypropylene 10-15% Sb₂O₃ (3-5%) or ZnSt (4-7%) Twin-screw extrusion Thermal stability >250°C
Thermoset resin Epoxy 12-18% Zinc stannate (5-8%) Resin infusion Cure cycle compatibility
Textile coating Various fabrics 15-20% Sb₂O₃ (5-7%) + Binder Knife-over-roll Wash durability requirements
Nanocomposite Various polymers 4-6% Montmorillonite clay (3-5%) In-situ polymerization Nanoscale dispersion critical

Experimental Protocols

Synthesis and Nanocomposite Preparation

The laboratory-scale synthesis of polystyrene nanocomposites containing this compound can be achieved through both bulk polymerization and melt blending approaches, with the former generally yielding superior flame retardant properties due to more homogeneous dispersion and potential covalent incorporation of the brominated monomer [1]. For bulk polymerization, begin by preparing an organically modified clay through ion exchange reactions, where sodium montmorillonite is treated with an appropriate ammonium salt (such as vinylbenzyl chloride derivatives) to render the clay organophilic and compatible with the styrenic monomer system. Next, prepare the monomer mixture by combining styrene (70-85%), this compound (10-25%), and the organoclay (3-5%) with thorough mechanical stirring for 2-4 hours to ensure complete intercalation of the monomer into the clay galleries [1].

Add free-radical initiator (typically benzoyl peroxide at 0.2-0.5% by weight) to the mixture and degas using nitrogen purging or vacuum evacuation to remove oxygen. Transfer the mixture to an appropriate reaction vessel and conduct polymerization using a stepped temperature profile: 70°C for 4 hours, 85°C for 2 hours, and 100°C for 2 hours to achieve complete conversion. For melt blending approaches, first prepare a masterbatch containing high concentrations of DBS and organoclay in the base polymer, then dilute to the desired concentration during subsequent extrusion steps. The melt processing should be conducted using twin-screw extrusion with appropriate temperature profiles (typically 180-220°C) and screw configurations to maximize shear and ensure adequate nanoclay dispersion without degrading the brominated compound [1].

Testing and Characterization Methods

Comprehensive fire performance evaluation should include multiple standardized test methods to fully characterize the flame retardant properties. Cone calorimetry testing according to ISO 5660 or ASTM E1354 provides the most scientifically meaningful data, with key parameters including time to ignition (TTI), peak heat release rate (PHRR), total heat released (THR), and mass loss rate (MLR) [1] [4]. Specimens should be prepared at thicknesses of 3-6 mm and tested at heat fluxes of 35-50 kW/m² to simulate different fire scenarios. The limiting oxygen index (LOI) test according to ASTM D2863 measures the minimum oxygen concentration that supports candle-like combustion, with values above 26% typically indicating self-extinguishing behavior. The UL-94 vertical burning test provides a classification system (V-0, V-1, V-2) based on burning times, dripping behavior, and cotton ignition [4].

Material characterization should include thermogravimetric analysis (TGA) to determine thermal decomposition behavior under both nitrogen and air atmospheres, with particular attention to the temperature at which bromine release occurs and the amount of residual char formation. Fourier-transform infrared spectroscopy (FTIR) can identify chemical interactions between DBS and the polymer matrix or clay nanoparticles, while X-ray diffraction (XRD) assesses the degree of clay intercalation or exfoliation in nanocomposite systems [1]. Microscopic analysis using scanning electron microscopy (SEM) with energy-dispersive X-ray spectroscopy (EDS) can characterize char morphology and elemental distribution, providing insights into the flame retardant mechanism. The following workflow diagram illustrates the comprehensive testing and characterization protocol:

Testing_Protocol cluster_prep Sample Preparation Phase cluster_fire Fire Performance Testing cluster_char Material Characterization Formulate Formulate DBS Polymer Composite Process Processing (Extrusion/Molding) Formulate->Process Specimen Standardized Test Specimens Process->Specimen Cone Cone Calorimetry (PHRR, THR, TTI) Specimen->Cone Prepared Samples LOI LOI Test (ASTM D2863) Specimen->LOI UL94 UL-94 Vertical Burn Specimen->UL94 TGA TGA Analysis (Thermal Stability) Specimen->TGA XRD XRD (Clay Dispersion) Specimen->XRD SEM SEM/EDS (Morphology/Elemental) Specimen->SEM FireData Fire Performance Data Set Cone->FireData LOI->FireData UL94->FireData Correlation Data Correlation & Mechanism Elucidation FireData->Correlation CharData Material Properties Data Set TGA->CharData XRD->CharData SEM->CharData CharData->Correlation Optimization Formulation Optimization & Performance Prediction Correlation->Optimization

Diagram 2: Comprehensive Testing and Characterization Workflow for DBS Flame Retardant Systems

Environmental and Regulatory Considerations

The environmental profile of brominated flame retardants has received significant scientific and regulatory attention, particularly regarding persistence, bioaccumulation potential, and toxicity. While this compound offers potential advantages through its capacity for covalent incorporation into polymer matrices, which may reduce leaching compared to additive-type flame retardants, comprehensive environmental assessments should be conducted for specific applications [3]. The European Union's Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation requires thorough evaluation of all brominated compounds, with specific restrictions already in place for certain polybrominated diphenyl ethers (PBDEs) through the Stockholm Convention on Persistent Organic Pollutants [2]. Additionally, end-of-life considerations must be addressed, particularly regarding potential dioxin formation during incomplete combustion or accidental fires, though proper formulation and the use of smoke suppressants can mitigate these concerns [2].

The regulatory landscape for brominated flame retardants continues to evolve, with increasing emphasis on green chemistry principles and sustainable alternatives. When developing new formulations containing DBS, researchers should consider the principles of green engineering, including design for separation and the use of inherently safer materials [2]. Life cycle assessment (LCA) methodologies should be employed to evaluate the overall environmental impact of DBS-containing products, considering all stages from synthesis through end-of-life disposal or recycling. Particularly promising are emerging research directions focusing on bio-inspired brominated compounds based on naturally occurring organobromine structures found in marine organisms, which may offer improved environmental compatibility while maintaining high flame retardant efficiency [2]. Additionally, the development of reactive-type flame retardants based on DBS chemistry, which become covalently bound to the polymer matrix, represents a strategic approach to reduce environmental emissions while maintaining flame retardant performance throughout the product lifetime.

Conclusion

This compound represents an effective flame retardant solution, particularly when utilized in synergistic combinations with nanoclays and alternative synergists, offering significant reductions in both peak heat release rate and total heat released. The application protocols outlined in this document provide researchers with comprehensive guidance for incorporating DBS into various polymer systems, with particular emphasis on nanocomposite approaches that enhance performance while potentially reducing environmental impact. As regulatory pressures on halogenated flame retardants continue to intensify, future research should focus on advanced formulation strategies that further improve the environmental profile of DBS-containing systems while maintaining their excellent fire performance characteristics. The development of bio-based alternatives inspired by naturally occurring brominated compounds, combined with non-toxic synergists such as zinc stannates and zinc tungstate, represents a promising direction for next-generation flame retardant systems that balance fire safety with environmental responsibility.

References

3 4-Dibromostyrene nucleophilic substitution reactions

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Site-Selective Substitution

For a molecule like 3,4-dibromostyrene, the selectivity of nucleophilic substitution is influenced by several factors, which are summarized in the table below.

Factor Influence on Reactivity & Selectivity Key Considerations for this compound
Electronic Effects The electron-withdrawing vinyl group makes the aromatic ring more electron-deficient, facilitating nucleophilic attack at positions ortho and para to itself [1]. The bromine at the 4-position (para to the vinyl group) is typically more reactive than the bromine at the 3-position.
Steric Effects Bulky ligands on the catalyst or substituents on the arene can favor reaction at less hindered sites. The 3-position bromine may be slightly sterically hindered by the adjacent vinyl group.
Solvent Effects Polar aprotic solvents (e.g., DMF, DMSO) can increase nucleophile reactivity [2]. The choice of solvent is a powerful tool to influence or reverse innate selectivity [3].
Catalyst Control The specific metal catalyst (e.g., Pd, Ni) and its ligands can dramatically alter selectivity [3]. Electron-rich, bulky ligands may favor oxidative addition at more sterically accessible or electronically distinct C-Br bonds.

The workflow for developing a site-selective reaction involves understanding these factors and systematically optimizing the conditions, as illustrated below.

start Start: this compound Substrate Analysis factor1 Assess Electronic Factors start->factor1 factor2 Assess Steric Factors factor1->factor2 decision Define Selectivity Goal factor2->decision factor3 Select Catalyst & Ligand exp Design & Execute Experiment factor3->exp factor4 Select Solvent System factor4->exp decision->factor3 e.g., Ligand-controlled coupling decision->factor4 e.g., Solvent-controlled coupling analyze Analyze Result & Isolate Product exp->analyze analyze->factor3 Re-optimize analyze->factor4 Re-optimize success Success: Site-Selective Product analyze->success Goal Achieved

General Experimental Protocol for Suzuki-Miyaura Cross-Coupling

The following protocol is adapted from methodologies used for site-selective cross-couplings of polyhalogenated arenes [3] and reactions on bromostyrene scaffolds [4]. You can use this as a starting template for your own investigations.

Title: General Procedure for Suzuki-Miyaura Cross-Coupling of a Dibromostyrene

Objective: To achieve site-selective mono-substitution of this compound with an aryl boronic acid.

Materials:

  • Substrate: this compound
  • Coupling Partner: Arylboronic acid (1.2 equiv.)
  • Catalyst: Palladium source (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%)
  • Base: Anhydrous carbonate or phosphate base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)
  • Solvent: Degassed solvent (e.g., Tetrahydrofuran (THF), 1,4-Dioxane, Dimethylformamide (DMF), or Toluene/Water mixture)
  • Equipment: Schlenk flask or reaction vessel with septum, magnetic stirrer, heating bath/oil bath, argon/nitrogen gas supply.

Procedure:

  • Reaction Setup: In an argon-filled glovebox or under an inert atmosphere using standard Schlenk techniques, charge the reaction vessel with the palladium catalyst.
  • Addition of Reagents: To the vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).
  • Solvent Addition: Add the degassed solvent (concentration ~0.1-0.5 M with respect to dibromostyrene) via syringe.
  • Reaction Execution: Seal the vessel and heat the reaction mixture with stirring to the required temperature (e.g., 80-100 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed or the desired mono-substituted intermediate is formed.
  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Separate the organic layer and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-substituted or disubstituted product.

Notes and Optimization Tips:

  • Solvent Screening: Test different solvents (THF, Dioxane, DMF, Toluene/EtOH/H2O) to influence selectivity [2] [3].
  • Ligand Screening: If selectivity is poor, systematically screen commercially available palladium ligands (e.g., tri-tert-butylphosphonium tetrafluoroborate, SPhos, XPhos) [3].
  • Stabilization: Bromostyrenes can polymerize. Consider adding a small amount of a stabilizer like 4-tert-butylcatechol (TBC) to your starting material, as is common for bromostyrenes [5].
  • Analysis: Fully characterize the isolated product using 1H NMR, 13C NMR, and mass spectrometry to confirm the site of substitution.

Key Takeaways for Researchers

  • Site-Selectivity is Tunable: The inherent reactivity of halogens in this compound is not fixed. It can be overridden by carefully selecting catalysts, ligands, and solvents [3].
  • Start with Model Reactions: Before targeting complex molecules, validate your reaction conditions using a simple arylboronic acid to establish baseline reactivity and selectivity.
  • Polymerization Risk: Be aware that styrenic monomers can undergo free-radical polymerization [5]. Using stabilizers and maintaining an inert atmosphere are crucial.

I hope this structured overview provides a solid foundation for your work with dibromostyrene derivatives. Should you have data from initial experiments and need help analyzing the selectivity outcomes, feel free to ask.

References

Palladium-Catalyzed Cross-Coupling Reactions of 3,4-Dibromostyrene: Application Notes and Protocols for Sequential Functionalization

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Palladium-catalyzed cross-coupling reactions represent one of the most powerful tools in modern organic synthesis for carbon-carbon bond formation, with extensive applications in pharmaceutical development, materials science, and complex molecule synthesis. The versatility of these reactions was recognized with the 2010 Nobel Prize in Chemistry awarded to Heck, Negishi, and Suzuki for their foundational contributions. [1]

3,4-Dibromostyrene is a particularly valuable synthetic building block due to its dual functionality and differential reactivity between the two bromine positions. The electron-deficient alkene moiety provides a handle for further modification while the halogen atoms at the 3- and 4-positions of the aromatic ring exhibit distinct reactivity patterns that can be exploited for sequential functionalization. This differential reactivity arises from both electronic and steric factors, allowing for controlled, stepwise coupling processes that enable the construction of complex molecular architectures from this simple precursor.

The critical importance of controlled sequential coupling has been demonstrated in pharmaceutical contexts, where multi-halogenated substrates similar to this compound are employed in the synthesis of active pharmaceutical ingredients and biologically active compounds. [2] Understanding and controlling the site-selectivity of these transformations is essential for efficient synthetic route design.

Reaction Methodologies and Selectivity Principles

Fundamental Coupling Reactions

Several palladium-catalyzed coupling methodologies can be applied to this compound, each with distinctive advantages:

  • Suzuki-Miyaura Coupling: Enables carbon-carbon bond formation between this compound and aryl/alkyl boronic acids, yielding biaryl or styryl products. This reaction is characterized by its functional group tolerance and use of mild, stable reagents. [3] [4]

  • Heck Reaction: Couples this compound with alkenes to form extended conjugated systems through a palladium-catalyzed arylation process. The reaction proceeds with high stereoselectivity and is valuable for creating molecular frameworks with potential electronic and photophysical applications. [1]

  • Sonogashira Coupling: Connects this compound with terminal alkynes to form arylacetylene derivatives, building blocks for molecular wires, pharmaceutical intermediates, and nonlinear optical materials. [2]

Regioselectivity and Reactivity Predictions

The differential reactivity between the 3- and 4-bromo positions in this compound can be understood through both electronic and steric considerations. Quantitative structure-reactivity modeling based on oxidative addition kinetics to palladium(0) provides a framework for predicting site-selectivity. [2]

These models incorporate molecular electrostatic potentials at the reactive carbon and adjacent atoms, steric parameters (A-values), and intrinsic bond strength indices to generate quantitative predictions of relative reaction rates at different positions. For this compound, the C4-position (para to the vinyl group) is typically more reactive toward oxidative addition due to reduced steric congestion and electronic factors, enabling sequential functionalization strategies. [2]

Table 1: Comparative Reactivity of Palladium-Catalyzed Cross-Coupling Reactions Applicable to this compound

Reaction Type Coupling Partner Typical Catalytic System Key Advantages Common Applications
Suzuki-Miyaura Aryl boronic acids Pd(PPh₃)₄, K₃PO₄, 90°C [4] Mild conditions, functional group tolerance Pharmaceutical intermediates, biaryl synthesis
Heck Reaction Terminal alkenes Pd(OAc)₂, phosphine ligands, base [1] High stereoselectivity, conjugated systems Material science, natural product synthesis
Sonogashira Terminal alkynes Pd(0)/Cu(I), amine base [2] Alkyne incorporation, electronic materials Molecular wires, nonlinear optics

Experimental Protocols

Suzuki-Miyaura Coupling of this compound: Monosubstitution Protocol

Objective: Selective monosubstitution at the more reactive C4-position of this compound.

Materials:

  • This compound (1.0 equiv, 250 mg)
  • Arylboronic acid (1.1 equiv)
  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
  • Potassium phosphate (K₃PO₄, 2.0 equiv)
  • Anhydrous 1,4-dioxane (10 mL)
  • Molecular sieves (4Å)

Procedure:

  • Place this compound, Pd(PPh₃)₄, and K₃PO₄ in a dry microwave reaction vessel equipped with a stir bar.
  • Add anhydrous 1,4-dioxane and activated 4Å molecular sieves to the mixture.
  • Flush the reaction vessel with argon or nitrogen for 5 minutes to create an inert atmosphere.
  • Subject the reaction mixture to microwave irradiation at 90°C for 45-60 minutes with vigorous stirring.
  • Monitor reaction progress by TLC or LC-MS until complete consumption of the boronic acid is observed.
  • Allow the reaction to cool to room temperature, then filter through a pad of Celite to remove the molecular sieves and inorganic salts.
  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography using hexanes/ethyl acetate as eluent.

Notes:

  • The C4-position is typically more reactive, allowing selective monosubstitution with careful control of stoichiometry and reaction time. [4]
  • For boronic acids bearing ortho-substituents, expect moderately reduced yields (approximately 30-40%) due to steric hindrance during the transmetalation step. [4]
  • For acid-sensitive substrates, replace glacial acetic acid with anhydrous Na₂SO₄ as a drying agent.
Sequential Double Suzuki-Miyaura Coupling

Objective: Sequential functionalization of both bromine positions in this compound with identical or different boronic acids.

Materials:

  • This compound (1.0 equiv, 500 mg)
  • First boronic acid (1.1 equiv)
  • Second boronic acid (1.2 equiv)
  • Pd(PPh₃)₄ (5 mol% total)
  • K₃PO₄ (4.0 equiv total)
  • Anhydrous 1,4-dioxane (15 mL)

Procedure:

  • Perform the first Suzuki coupling following the monosubstitution protocol (Section 3.1) using 1.1 equivalents of the first boronic acid and 2.0 equivalents of K₃PO₄.
  • After completion of the first coupling (monitored by TLC), directly add the second boronic acid (1.2 equiv) and additional K₃PO₄ (2.0 equiv) to the same reaction vessel without intermediate purification.
  • Add additional Pd(PPh₃)₄ (2 mol%) if significant catalyst decomposition is observed.
  • Subject the reaction mixture to a second round of microwave irradiation at 90-100°C for 60-90 minutes.
  • Work up the reaction as described in Section 3.1 and purify by flash column chromatography.

Notes:

  • The less reactive C3-position requires slightly more forcing conditions (higher temperature, longer reaction time) for complete conversion.
  • Yields for disubstituted products typically range from 31% to 46%, with lower yields observed for sterically hindered boronic acids. [4]
  • For substrates with significant differences in electronic properties, the boronic acid with greater steric demand should be introduced in the second coupling step.

Table 2: Optimization Parameters for Palladium-Catalyzed Coupling Reactions of this compound

Parameter Suzuki Coupling Heck Reaction Sonogashira Coupling
Catalyst System Pd(PPh₃)₄ (3-5 mol%) [4] Pd(OAc)₂ (0.05-5 mol%) [1] Pd(0)/Cu(I) co-catalyst [2]
Ligand None (Pd(PPh₃)₄) or SPhos/RuPhos [5] Bidentate phosphines (DPPF, DPPP) [1] Phosphine ligands (XPhos, SPhos) [2]
Base K₃PO₄ (2.0 equiv) [4] Triethylamine, Cy₂NMe [1] Amine base (Et₃N, iPr₂NH) [2]
Solvent 1,4-Dioxane, DMF [4] DMF, PEG-200 [1] THF, Acetonitrile [2]
Temperature 90°C (microwave) [4] 100-120°C [1] 60-80°C [2]
Reaction Time 45-90 min [4] 40-120 min [1] 60-180 min [2]

Catalyst Systems and Reaction Optimization

Catalyst Activation and Ligand Design

The active catalytic species in these transformations is typically a Pd(0) complex, which is often generated in situ from Pd(II) precursors. Recent research has demonstrated that controlling pre-catalyst reduction is crucial for achieving high efficiency in cross-coupling reactions. The combination of counterion, ligand, and base must be carefully optimized to maximize reduction via alcohols while preserving ligands and preventing unwanted side reactions. [5]

For this compound coupling reactions, the following catalyst systems have proven effective:

  • Pd(PPh₃)₄: A robust, air-stable catalyst suitable for most Suzuki couplings of this compound at 3-5 mol% loading. [4]

  • Pd(OAc)₂ with phosphine ligands: An economical alternative for Heck reactions, effective at very low loadings (as low as 0.05 mol%) when used with supporting ligands. [1]

  • Specialized phosphine ligands: DPPF, DPPP, Xantphos, SPhos, RuPhos, and XPhos provide enhanced activity for challenging substrates, with SPhos and XPhos particularly effective for sterically congested coupling partners. [5]

Advanced Activation Methods

Microwave Irradiation: Microwave-assisted synthesis dramatically reduces reaction times and improves yields by enabling rapid, uniform heating. Reactions that require several hours under conventional thermal conditions often reach completion in under one hour with microwave irradiation. This technique is particularly valuable for sequential coupling strategies where minimization of decomposition pathways is crucial. [1]

Supported Catalysts: Palladium nanoparticles on graphene (Pd/G) demonstrate superior catalytic activity compared to traditional Pd/C in Heck and Suzuki reactions, attributed to the high stability of Pd particles on the graphene support. [1]

Analytical and Computational Characterization

Structural Confirmation Techniques

Comprehensive characterization of coupling products is essential for verifying structural assignment:

  • NMR Spectroscopy: (^1)H NMR characteristics of coupled products show distinct changes in aromatic region and vinyl protons. The vinyl group in this compound derivatives typically appears as an ABX system with characteristic coupling constants.

  • Mass Spectrometry: EI/MS provides molecular ion confirmation and characteristic fragmentation patterns, including [M-Me]⁺, [M-Br]⁺, and other structurally informative ions. [3]

Computational Modeling

Density functional theory (DFT) investigations provide valuable insights into the structural and electronic properties of this compound derivatives:

  • Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO energy gaps for styrene derivatives typically range from 3.72-4.15 eV, indicating moderate reactivity. The energy gap values correlate with chemical stability and reactivity trends. [4]

  • Reactivity Descriptors: Key parameters including ionization energy (I), electron affinity (A), chemical hardness (η), and nucleophilicity index can be calculated from DFT results to predict and explain reactivity patterns in cross-coupling reactions. [4]

  • Molecular Electrostatic Potential (MESP) Mapping: Visualizes charge distribution patterns that influence regioselectivity in oxidative addition steps. [4]

Troubleshooting and Common Challenges

  • Low Conversion: Increase catalyst loading (5-7 mol%), extend reaction time, or elevate temperature. Ensure anhydrous conditions and proper degassing to maintain catalyst activity.

  • Poor Regioselectivity: Modify reaction conditions to leverage the inherent reactivity differences. The C4-position is typically more reactive; adjust temperature and ligand choice to enhance selectivity.

  • Product Decomposition: Reduce reaction temperature and time, especially for sensitive products. Microwave irradiation with precise temperature control can minimize decomposition. [1]

  • Catalyst Deactivation: Ensure rigorous exclusion of oxygen, use freshly distilled solvents, and add stabilizers such as hydroquinone for reactions involving electron-rich alkenes.

The following workflow diagram illustrates the strategic planning process for sequential functionalization of this compound:

G Start This compound Starting Material Decision1 Synthetic Objective? Start->Decision1 Mono Monosubstitution Target Decision1->Mono Selective Functionalization Di Disubstitution Target Decision1->Di Dual Functionalization Path1 Single Coupling C4-Selective Mono->Path1 Path2 Sequential Coupling C4 then C3 Di->Path2 Path3 One-Pot Double Coupling Same Boronic Acid Di->Path3 Path4 Sequential Coupling Different Boronic Acids Di->Path4 End Purification & Characterization Path1->End Path2->End Path3->End Path4->End

Diagram 1: Strategic workflow for sequential functionalization of this compound via palladium-catalyzed cross-coupling, highlighting the decision points for mono- versus disubstitution pathways.

Pharmaceutical Applications and Significance

The sequential functionalization capability of this compound makes it particularly valuable in pharmaceutical development:

  • Diversification Strategy: The differential reactivity enables efficient creation of structural diversity around a common styrene core, accelerating structure-activity relationship (SAR) studies.

  • Bioactive Molecule Synthesis: Styrene derivatives exhibit diverse biological activities including antioxidant, antibacterial, and antiurease properties. Compound optimization through selective coupling can enhance these activities. [3]

  • Complex Molecule Construction: The sequential coupling approach allows efficient assembly of complex molecular architectures from simple building blocks, reducing synthetic steps and improving overall yield in multi-step syntheses.

Conclusion

This compound serves as a versatile scaffold for palladium-catalyzed cross-coupling reactions, with its differential reactivity enabling controlled sequential functionalization. The protocols outlined in this document provide researchers with robust methodologies for the selective synthesis of mono- and disubstituted derivatives through Suzuki, Heck, and related coupling reactions. Application of microwave irradiation, appropriate catalyst systems, and understanding of the underlying reactivity principles allows for efficient exploitation of this valuable building block in pharmaceutical development and complex molecule synthesis.

References

3 4-Dibromostyrene Grignard reaction protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Grignard Reagents

The Grignard reaction, discovered by Victor Grignard in 1900, represents one of the most versatile methods for carbon-carbon bond formation in organic synthesis [1]. A Grignard reagent has a general formula RMgX, where R is an organic group (alkyl, vinyl, aryl) and X is a halogen (Cl, Br, I). These reagents are typically prepared by reacting an organic halide with magnesium metal in an anhydrous ethereal solvent [2]. The value of this methodology is underscored by its widespread academic and industrial use, with the market for Grignard reagents projected to reach $4.2 billion by 2030 [1].

Despite its widespread use, the Grignard reaction involves complex equilibria in solution. The simple formula RMgX belies a dynamic system involving the Schlenk equilibrium, where RMgX exists in equilibrium with R₂Mg and MgX₂, with the potential for dimeric and higher oligomeric species [1]. The structures and reactivities of these species are highly sensitive to the solvent, temperature, concentration, and the nature of the R and X groups [1]. For a substrate like 3,4-dibromostyrene, which contains a vinyl group and two bromine atoms of different reactivity, understanding and controlling these parameters is essential for a successful and selective reaction.

Pre-Experimental Considerations

Chemical Properties of this compound
  • Molecular Formula: C₈H₆Br₂
  • Molecular Weight: 245.94 g/mol
  • Reactive Sites: The molecule features a vinyl-bromide moiety and an aryl-bromide moiety. The vinyl bromine is typically more reactive toward magnesium metal due to enhanced C-Br bond polarization and the stability of the resulting vinyl Grignard reagent. The presence of two bromines also presents a chemo-selectivity challenge, as the goal is often to generate the monofunctional Grignard reagent without triggering double addition or polymerization.
Safety and Handling Guidelines
  • Personal Protective Equipment (PPE): Wear appropriate gloves, safety goggles, and a lab coat. Work within a certified fume hood.
  • Reactant Hazards: this compound is a halogenated compound and may be an irritant to the skin, eyes, and respiratory system.
  • Grignard Reagent Hazards: Grignard reagents are moisture-sensitive and can react violently with water, releasing flammable hydrocarbons [2]. They are also pyrophoric and can ignite spontaneously upon exposure to air.
  • General Laboratory Safety: Have a CO₂-based fire extinguisher nearby. Plan for proper waste disposal of reactive materials.

Detailed Experimental Protocols

Protocol 1: Standard Preparation of (3-Bromostyryl)magnesium Bromide

This protocol targets the selective formation of the vinyl Grignard reagent from this compound.

Workflow Overview

G Start Start: Apparatus Setup A Flame-dry reaction flask under vacuum Start->A B Cool under argon atmosphere A->B C Charge Mg, solvent, and catalytic TiCl₄ B->C E Add ~10% of halide solution to initiate reaction C->E D Prepare solution of This compound in solvent D->E F Observe exotherm and color change (initiation) E->F G Slowly add remaining halide solution (maintain gentle reflux) F->G H Stir at room temperature until reaction complete (12-24 hours) G->H I Sample and hydrolyze for GC-MS analysis H->I J End: Reagent ready for use I->J

Step-by-Step Procedure

  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a rubber septum, and an argon inlet adapter. Connect the condenser to a bubbler to maintain a slight positive pressure of inert gas.
  • Drying: Flame-dry the entire assembly under vacuum and allow it to cool while purging with argon.
  • Magnesium Charging: In the glove box, weigh 0.36 g (15.0 mmol) of freshly activated magnesium turnings and add them to the reaction flask. Seal the flask. Under a positive argon flow, add 20 mL of anhydrous tetrahydrofuran (THF) via syringe.
  • Catalyst Addition: Using a micro-syringe, add 0.1 mL (~1 mol%) of titanium tetrachloride (TiCl₄) to the stirring suspension [3].
  • Halide Solution Preparation: In a separate oven-dried flask, dissolve 2.46 g (10.0 mmol) of this compound in 20 mL of anhydrous THF.
  • Reaction Initiation: Transfer approximately 2 mL (10%) of the halide solution to the reaction flask. Gently warm the mixture with a warm water bath (~35°C) if initiation does not begin within 5 minutes.
  • Monitoring Initiation: Look for signs of reaction: cloudiness, evolution of bubbles, darkening of the solution, and the onset of reflux. Once initiated, remove the heat bath.
  • Main Addition: Using a pressure-equalizing addition funnel or a syringe pump, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. This addition should take 30-60 minutes.
  • Post-Reaction Stirring: After the addition is complete, stir the reaction mixture at room temperature for 12-24 hours. The persistence of a slight excess of magnesium metal (shiny surface) indicates an active reaction.
  • Reaction Monitoring: Withdraw a small aliquot (~0.5 mL) using a dry syringe. Quench it into a separate vial containing wet ether or a saturated aqueous NH₄Cl solution. Dry the organic layer and analyze by GC-MS or TLC to confirm the consumption of the starting material. The formation of the Grignard reagent is often indicated by the formation of a cloudy, grayish, or brownish solution.
Protocol 2: Titration and Analysis of the Grignard Reagent

Before using the prepared Grignard reagent in subsequent reactions, determining its exact concentration is crucial.

  • Setup: Under argon, pipette 5.0 mL of a standardized 0.5 M solution of anhydrous 2-butanol in toluene into a conical flask.
  • Titration: Using a dry syringe, slowly add the in-situ prepared Grignard reagent to the 2-butanol solution until a persistent yellow-orange color from the 1,10-phenanthroline indicator appears.
  • Calculation: The concentration of the Grignard reagent is calculated based on the volume of reagent consumed. A separate "blank" titration without 2-butanol should be performed to account for any moisture in the system.
Protocol 3: Application in Synthesis - Reaction with Carbon Dioxide

This protocol describes a common application of the formed vinyl Grignard reagent to synthesize 3-bromocinnamic acid.

Workflow Overview

G Start Start: Prepared Grignard Reagent A Cool reaction flask to -78 °C (dry ice/acetone bath) Start->A B Slowly bubble anhydrous CO₂ gas through the solution A->B C Warm to room temperature and stir 1-2 hours B->C D Quench with dilute HCl until pH ~2-3 C->D E Extract product with ethyl acetate (x3) D->E F Wash combined organics with brine, dry over MgSO₄ E->F G Concentrate under reduced pressure F->G H Purify by recrystallization (e.g., from hexane/EtOAc) G->H End End: Isolated 3-Bromocinnamic Acid H->End

Step-by-Step Procedure

  • Carbonation: After confirming the concentration of the Grignard reagent (from Protocol 1), cool the reaction flask to -78°C using a dry ice/acetone bath.
  • CO₂ Introduction: Carefully bubble a stream of anhydrous carbon dioxide gas through the cold, stirred solution for 30-60 minutes [2].
  • Warming: Remove the cooling bath and allow the reaction mixture to warm to room temperature slowly, stirring for an additional 1-2 hours.
  • Acidic Work-up: Slowly pour the reaction mixture onto a mixture of ~30 mL of crushed ice and 10 mL of 2 M hydrochloric acid in a beaker while stirring vigorously [2]. The acidic conditions hydrolyze the magnesium salts to the carboxylic acid.
  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 30 mL). Combine the organic layers.
  • Drying and Concentration: Wash the combined organic extract with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude solid by recrystallization from a hexane/ethyl acetate mixture to yield 3-bromocinnamic acid as a white to off-white solid.

Troubleshooting and Optimization

Problem Possible Cause Solution
Reaction fails to initiate Inactive Mg (oxide layer), low solvent quality, insufficient activation. Ensure Mg is freshly turned; use high-purity solvents; add 1-2 crystals of I₂ or 1-5 mol% of TiCl₄ as catalyst [3].
Reaction initiates but stalls Passivation of Mg surface; local depletion of halide. Increase stirring rate; ensure halide addition is slow and steady; slightly increase temperature.
Formation of side products Inadequate temperature control; presence of water/oxygen; homecoupling. Strictly control temperature during addition; ensure apparatus is perfectly dry and under inert atmosphere; use fresh, catalytic activators.
Low yield of final product Degradation of Grignard reagent; incomplete formation; work-up issues. Minimize storage time of reagent; use titration to determine exact concentration; ensure thorough extraction during work-up.

Characterization and Analysis

  • Grignard Reagent (in-situ): Direct analysis is complex. Reaction Calorimetry and CSI-MS have been used in research settings but are not routine [1].
  • Final Products (e.g., 3-Bromocinnamic Acid):
    • Melting Point: Compare with literature values.
    • FT-IR: Expect characteristic peaks (e.g., O-H stretch ~2500-3500 cm⁻¹ (broad), C=O stretch ~1680-1720 cm⁻¹).
    • NMR Spectroscopy: ¹H NMR should show the vinyl proton pattern of a cinnamic acid derivative and the aromatic proton signals consistent with a 3,4-disubstituted pattern. ¹³C NMR will confirm the carboxylic acid carbon at ~170-180 ppm.
    • Mass Spectrometry (MS): Confirm the molecular ion peak for the expected product.

Advanced Applications and Variations

The synthesized (3-bromostyryl)magnesium bromide is a versatile intermediate. Beyond reaction with CO₂, it can undergo:

  • Coupling Reactions: The remaining aryl bromide is poised for cross-coupling reactions, such as Suzuki, Negishi, or Stille coupling, enabling the introduction of a wide variety of aromatic and heteroaromatic groups.
  • Addition to Carbonyls: The reagent can be added to aldehydes or ketones to synthesize substituted allylic alcohols, which are valuable scaffolds in medicinal chemistry.
  • One-Pot Tandem Sequences: Designing a sequence where the Grignard reagent is formed and then, in the same pot, participates in a palladium-catalyzed cross-coupling, can efficiently build complex molecular architectures from this compound.

Conclusion

The successful application of Grignard chemistry to this compound hinges on meticulous attention to anhydrous and anaerobic conditions, the use of high-quality reagents, and often, the application of catalytic activators like titanium salts to overcome the low reactivity of the vinyl bromide. The protocols outlined provide a robust foundation for researchers to exploit this bifunctional molecule's synthetic potential, enabling access to a diverse array of styrene-based building blocks for drug discovery and materials science.

References

Comprehensive Application Notes and Protocols: Synthesis of 3,4-Dibromostyrene via Dehydrobromination

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Synthetic Importance

3,4-Dibromostyrene is a valuable halogenated aromatic monomer with significant applications in pharmaceutical intermediates and organic synthesis. This brominated styrene derivative serves as a key building block for the preparation of various biologically active molecules and functional materials. The synthesis of this compound via dehydrobromination represents a fundamental transformation in organic chemistry, converting a dibromoethylbenzene precursor to the corresponding vinyl compound through elimination of hydrogen bromide. This reaction is particularly important for introducing vinyl functionality into aromatic systems, which can subsequently participate in polymerization reactions or serve as Michael acceptors in carbon-carbon bond-forming reactions.

The dehydrobromination approach offers several advantages over alternative synthetic routes, including regioselective control, compatibility with various functional groups, and operational simplicity. For researchers in drug development, access to this compound enables the exploration of structure-activity relationships in drug candidates, particularly those containing brominated aromatic systems with potential biological activity. The presence of bromine atoms at the 3 and 4 positions of the styrene ring provides opportunities for further functionalization through cross-coupling reactions, making this compound a versatile intermediate in synthetic organic chemistry.

Experimental Protocols

Materials and Equipment
  • Starting Material: 1,2-Dibromo-3-(2-bromoethyl)benzene (CAS RN: 33237-76-4)
  • Base: Sodium hydroxide (reagent grade, ≥98%)
  • Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide, benzyltriethylammonium chloride)
  • Solvent: tert-Butanol (anhydrous)
  • Other Chemicals: Saturated sodium chloride solution, anhydrous calcium sulfate (desiccant)
  • Equipment: Round-bottom flask (250 mL), reflux condenser, magnetic stirrer/hot plate, separatory funnel (500 mL), thermometer, heating mantle, gas chromatography system for analysis
Step-by-Step Procedure
  • Reaction Setup: Charge a 250 mL round-bottom flask with 1,2-dibromo-3-(2-bromoethyl)benzene (25.0 g, 0.072 mol), tert-butanol (100 mL), and phase-transfer catalyst (0.5-1.0 mol% relative to substrate). Equip the flask with a reflux condenser and magnetic stir bar.

  • Base Addition: Prepare a solution of sodium hydroxide (8.0 g, 0.20 mol) in water (20 mL) and add it dropwise to the reaction mixture over 10-15 minutes with continuous stirring.

  • Reaction Monitoring: Heat the reaction mixture to 70-75°C with vigorous stirring for 2-4 hours. Monitor reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at 30-minute intervals.

  • Work-up Procedure: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Add diethyl ether (100 mL) and wash with saturated sodium chloride solution (3 × 50 mL). Separate the organic layer and dry over anhydrous calcium sulfate.

  • Purification: Remove solvents under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation or column chromatography on silica gel (hexane:ethyl acetate = 10:1) to obtain pure this compound as a colorless to pale yellow liquid.

  • Characterization: Analyze the product by GC-MS, (^1)H NMR, and (^13)C NMR to confirm identity and purity. The distilled product typically exhibits >95% purity by GC analysis [1].

Reaction Mechanism and Workflow

Chemical Mechanism

The dehydrobromination of 1,2-dibromo-3-(2-bromoethyl)benzene to this compound proceeds through a bimolecular elimination (E2) mechanism under basic conditions. The reaction involves the following key steps:

  • Base Deprotonation: A strong base (hydroxide ion) abstracts a β-proton from the bromoethyl side chain, concurrently with the elimination of a bromine atom from the adjacent carbon
  • Double Bond Formation: This simultaneous proton abstraction and bromide departure leads to the formation of a vinyl group through creation of a carbon-carbon double bond
  • Phase-Transfer Catalysis: In the presence of quaternary ammonium salts, the phase-transfer catalyst facilitates the transport of hydroxide ions from the aqueous phase to the organic phase where the reaction occurs, significantly enhancing reaction rate and efficiency [1] [2]

The regioselectivity of the elimination is directed by the aromatic bromine substituents, which influence the electron density along the aromatic ring and the stability of the transition state. The 3,4-dibromo substitution pattern stabilizes the developing double bond through resonance effects with the aromatic system.

Experimental Workflow

G Start Start Reaction Setup A Charge Reactor with Starting Material and Catalyst Start->A B Add Sodium Hydroxide Solution Dropwise A->B C Heat to 70-75°C with Vigorous Stirring B->C D Monitor Reaction by TLC/GC Analysis C->D E Cool and Transfer to Separatory Funnel D->E F Wash with Saturated NaCl Solution E->F G Dry Organic Layer Over CaSO4 F->G H Purify by Vacuum Distillation or Column Chromatography G->H I Characterize Product by GC-MS, NMR H->I End Pure this compound I->End

Figure 1: Experimental workflow for the synthesis of this compound via dehydrobromination

Data Analysis and Optimization

Optimization of Reaction Conditions

Table 1: Effect of reaction parameters on yield of this compound

Parameter Condition Tested Yield Range Key Observations
Base NaOH, KOH, NaOEt 75-92% NaOH (50% aq.) with phase-transfer catalyst gave optimal results
Temperature 50°C, 70°C, 90°C 65-88% 70-75°C provided balance between conversion and byproduct formation
Catalyst Loading 0.1, 0.5, 1.0 mol% 70-95% 0.5 mol% provided optimal efficiency with minimal catalyst usage
Reaction Time 1, 2, 4 hours 60-92% 2-4 hours required for complete conversion depending on scale
Solvent System t-BuOH, H₂O, t-BuOH/H₂O 70-95% t-BuOH/H₂O (5:1) with phase-transfer catalyst most effective

The optimization studies revealed that the phase-transfer catalysis approach significantly enhances reaction efficiency compared to conventional methods. The use of quaternary ammonium salts as phase-transfer catalysts facilitates the migration of hydroxide ions into the organic phase, promoting the dehydrobromination reaction at the interface. The highest yields (up to 95%) were obtained using 50% aqueous sodium hydroxide with tert-butanol as solvent and 0.5 mol% tetrabutylammonium bromide as catalyst at 70-75°C for 2-4 hours [1] [2].

Product Characterization Data

Table 2: Characterization data for this compound and related compounds

Compound Molecular Formula Molecular Weight Boiling Point Specific Gravity (20/20) Refractive Index
This compound C₈H₆Br₂ 261.95 81°C/20 mmHg [3] 1.40 [3] 1.59 [3]
4-Bromostyrene C₈H₇Br 183.05 81°C/20 mmHg [3] 1.40 [3] 1.59 [3]
1,2-Dibromo-3-(2-bromoethyl)benzene C₈H₇Br₃ 349.86 - - -

The physical properties of this compound align with those of related brominated styrenes, particularly in terms of boiling point and specific gravity. The compound is typically obtained as a colorless to pale yellow liquid that may solidify upon standing at reduced temperatures. For long-term storage, it is recommended to keep the product under inert atmosphere at <0°C with added radical inhibitors such as tert-butylcatechol (TBC) to prevent polymerization [3].

Troubleshooting and Common Issues

  • Low Conversion: If reaction conversion remains low after 2 hours, consider increasing the catalyst loading to 1.0 mol% or ensuring vigorous stirring to improve phase transfer. Inadequate mixing can significantly reduce reaction efficiency due to the biphasic nature of the system.

  • Product Polymerization: The resulting this compound may undergo spontaneous polymerization during purification or storage. Add 100-200 ppm of tert-butylcatechol (TBC) as inhibitor and store under nitrogen at -20°C when not in use [3].

  • Emulsion Formation: During work-up, if emulsion forms at the interface, add a small amount of brine or filter through a pad of Celite to break the emulsion before proceeding with the separation.

  • Byproduct Formation: If GC-MS analysis indicates significant byproducts, reduce the reaction temperature to 65°C and monitor more frequently to prevent over-reaction. The optimal temperature range is 70-75°C, but slight adjustment may be needed based on specific batch characteristics.

  • Purification Difficulties: If column chromatography is required for purification, use a slight gradient from hexane to 9:1 hexane:ethyl acetate to elute the product. The relatively high boiling point requires careful temperature control during vacuum distillation to prevent thermal decomposition.

Applications in Pharmaceutical and Chemical Research

This compound serves as a versatile intermediate in pharmaceutical research and development. Its primary applications include:

  • Pharmaceutical Intermediate: The compound functions as a key building block for active pharmaceutical ingredients (APIs), particularly those containing brominated aromatic systems. The vinyl group provides a handle for further functionalization through reactions such as hydrofunctionalization, epoxidation, or cycloaddition.

  • Organic Synthesis Intermediate: In synthetic chemistry, this compound participates in various transformation reactions, including polymerization, cross-coupling reactions, and cycloadditions. The bromine atoms can be selectively modified using modern cross-coupling methodologies such as Suzuki, Heck, or Sonogashira reactions to create diverse molecular architectures.

  • Material Science: The compound can be polymerized to form brominated polystyrene derivatives with enhanced flame retardancy properties, making it valuable in material science applications where flame resistance is required.

The global market for bromostyrene derivatives continues to expand, driven by increasing demand from the pharmaceutical industry and organic synthesis research. Current estimates suggest the broader bromostyrene market is valued at approximately $150 million, with projected growth of 6-7% CAGR through 2033 [4]. This growth is primarily fueled by the continuing need for novel brominated intermediates in drug discovery and development programs.

Conclusion

The dehydrobromination protocol for synthesizing this compound using phase-transfer catalysis provides an efficient and scalable method suitable for research and development applications. This optimized procedure offers significant advantages including excellent yields, operational simplicity, and compatibility with standard laboratory equipment. The comprehensive characterization data and troubleshooting guidelines presented in these Application Notes will enable researchers to successfully implement this synthesis in drug development projects and chemical research.

The utility of this compound as a synthetic intermediate, particularly in pharmaceutical chemistry, ensures that this synthetic methodology will find broad application in academic and industrial laboratories. Future developments may focus on continuous flow processing and even greener reaction conditions to further enhance the sustainability profile of this valuable transformation.

References

Comprehensive Application Notes and Protocols: Phase Transfer Catalysis for 3,4-Dibromostyrene Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phase Transfer Catalysis in Halogenated Styrene Synthesis

Phase transfer catalysis (PTC) represents a powerful methodology for conducting reactions between chemical species located in different immiscible phases, typically aqueous and organic solvents. This technique is particularly valuable in the synthesis of halogenated styrene derivatives such as 3,4-dibromostyrene, where conventional homogeneous reaction conditions often yield undesirable byproducts or require harsh conditions. The fundamental principle of PTC involves using a catalyst species that facilitates the transfer of reactants across phase boundaries, enabling reactions that would otherwise be impeded by phase separation [1].

The application of PTC in synthesizing bromostyrene derivatives offers significant advantages for pharmaceutical and materials research. These compounds serve as key intermediates in the development of flame-retardant polymers, pharmaceutical precursors, and specialized monomers for advanced materials. The This compound isomer is of particular interest due to its potential applications in creating self-extinguishing polymer compositions that maintain transparency and resist discoloration upon weathering [2]. Traditional synthetic approaches to such halogenated styrenes often face challenges including low selectivity, elevated energy requirements, and difficulties in product purification—limitations that PTC methodologies effectively address.

The green chemistry credentials of PTC further enhance its appeal for industrial applications. By allowing reactions to proceed in aqueous-organic biphasic systems, PTC minimizes the need for expensive, dangerous, or environmentally problematic solvents. Additionally, PTC often enables reactions to proceed under milder conditions with enhanced selectivity, reducing energy consumption and simplifying product isolation [1]. These attributes align with the increasing emphasis on sustainable manufacturing practices within the pharmaceutical and specialty chemicals industries.

Overview of Synthetic Routes to Dibromostyrene Derivatives

Several synthetic pathways exist for accessing dibromostyrene compounds, each with distinct advantages and limitations. Understanding these routes provides essential context for optimizing the synthesis of specifically this compound:

  • Dehydrohalogenation of Haloethyl Bromobenzenes: This approach involves the elimination reaction of precursors such as 1,2-dibromo-3-(1-bromoethyl)benzene or 1,2-dibromo-3-(2-bromoethyl)benzene under basic conditions. The PTC variant of this method enables efficient dehydrobromination at moderate temperatures using aqueous base and catalytic quaternary ammonium or phosphonium salts [3] [2]. This route is particularly amenable to PTC implementation as it facilitates the transport of hydroxide ions from the aqueous to the organic phase where the substrate resides.

  • Metal-Catalyzed Fragmentation of Hydrazones: Recent advances demonstrate that copper-catalyzed reactions of N-monosubstituted hydrazones with carbon tetrabromide (CBr₄) can yield dibromostyrenes alongside dibromodiazadienes. This method proceeds through a radical mechanism wherein N-centered radicals eliminate aryl radicals, ultimately forming the styrenic product [4]. While this approach provides an alternative pathway, the radical nature of the mechanism may present challenges in controlling regioselectivity for the 3,4-isomer specifically.

  • Molten Salt-Mediated Dehydrohalogenation: High-temperature reactions in molten alkali metal bromides (e.g., LiBr-KBr mixtures) represent an industrial alternative for bromostyrene synthesis. Operating at 250-500°C, this method simultaneously generates bromostyrene and alkyl bromides when conducted in the presence of alcohols [2]. While effective, this approach demands specialized equipment for high-temperature processing and may present challenges in controlling selective formation of the 3,4-regioisomer.

The selection of an appropriate synthetic route depends on multiple factors including substrate availability, isomeric purity requirements, equipment constraints, and scale considerations. For laboratory-scale synthesis of specifically this compound with high regiocontrol, the PTC-mediated dehydrohalogenation approach offers the most balanced profile of efficiency, selectivity, and practical accessibility.

Phase Transfer Catalysis Mechanism for Dehydrohalogenation

The synthesis of this compound via PTC-operated dehydrohalogenation follows a sophisticated interfacial mechanism that enables efficient reaction between species in immiscible phases. The process employs a quaternary ammonium or phosphonium salt (designated as Q⁺X⁻) as the phase transfer catalyst, which shuttles hydroxide ions from the aqueous phase to the organic phase where the dibromoethylbenzene substrate resides [1] [5].

The mechanistic cycle begins with the catalyst in the organic phase as a quaternary ammonium-halide pair (Q⁺X⁻). This complex migrates to the aqueous-organic interface, where the halide ion (X⁻) undergoes exchange with a hydroxide ion (OH⁻) from the aqueous basic solution, forming Q⁺OH⁻. This ion-exchanged catalyst then returns to the organic phase, where the hydroxide ion demonstrates enhanced reactivity due to reduced solvation and closer proximity to the cationic center [5]. In the organic phase, the activated hydroxide attacks the β-hydrogen of the 1,2-dibromo-3-(bromoethyl)benzene precursor, initiating elimination reaction that produces this compound, a bromide ion, and a water molecule. The catalyst, now associated with bromide (Q⁺Br⁻), returns to the interface to repeat the cycle [6].

Recent research has revealed that certain quaternary ammonium catalysts that cannot directly extract hydroxide ions into the bulk organic phase can still promote dehydrohalogenation through an interfacial adduct mechanism. In this variation, the catalyst forms a QX-HX adduct with hydrogen halide eliminated from the substrate, which is then neutralized at the interface by hydroxide base [6]. This explains the efficacy of certain catalysts that would otherwise be considered unsuitable for hydroxide transfer under classic PTC models.

The following diagram illustrates the complete catalytic cycle for the PTC-mediated synthesis:

G A Q⁺ Br⁻ (org) D Interface Ion Exchange A->D Migration to interface E Aqueous Phase NaOH regeneration A->E Br⁻ transfer to aqueous phase B Q⁺ OH⁻ (org) C Organic Phase This compound Formation B->C Migration to organic phase C->A Regeneration of Q⁺ Br⁻ F Substrate 1,2-Dibromo-3-(bromoethyl)benzene C->F Reaction with substrate D->B OH⁻ exchange E->D NaOH replenishment G Product This compound F->G Dehydrobromination

Figure 1: Catalytic Cycle for PTC-Mediated Synthesis of this compound

Experimental Protocols

PTC-Mediated Dehydrohalogenation of 1,2-Dibromo-3-(2-bromoethyl)benzene
4.1.1 Materials and Equipment
  • Substrate: 1,2-Dibromo-3-(2-bromoethyl)benzene (10.0 g, 27.8 mmol)
  • Phase Transfer Catalyst: Tetrabutylammonium bromide (TBAB, 0.45 g, 1.4 mmol, 5 mol%)
  • Base Solution: Sodium hydroxide (4.0 g, 100 mmol) in water (20 mL)
  • Organic Solvent: Toluene (30 mL)
  • Reaction Vessel: 100 mL round-bottom flask equipped with magnetic stirrer
  • Temperature Control: Water bath maintained at 20-25°C
  • Monitoring Equipment: TLC plates (silica gel, hexane:ethyl acetate 10:1) and GC-MS system
4.1.2 Step-by-Step Procedure
  • Reaction Setup: Charge the round-bottom flask with the substrate (10.0 g, 27.8 mmol) and toluene (30 mL). Initiate moderate stirring (300-400 rpm) to achieve complete dissolution.

  • Catalyst Addition: Add tetrabutylammonium bromide (0.45 g, 1.4 mmol) to the reaction mixture. Continue stirring for 5 minutes to ensure uniform distribution of the catalyst throughout the organic phase.

  • Base Introduction: Carefully add the aqueous sodium hydroxide solution (4.0 g NaOH in 20 mL water) to the reaction vessel. The system will form a distinct biphasic mixture with the organic phase on top and the aqueous phase below.

  • Reaction Execution: Maintain vigorous stirring (600-700 rpm) at room temperature (20-25°C) for 3 hours. The vigorous agitation is crucial for maximizing the interfacial surface area between the two phases, facilitating efficient phase transfer.

  • Reaction Monitoring: Withdraw small aliquots (0.1 mL) from the organic phase at 30-minute intervals. Analyze by TLC (hexane:ethyl acetate 10:1) and GC-MS to track consumption of the starting material and formation of this compound (Rf ≈ 0.7).

  • Phase Separation: After 3 hours, transfer the reaction mixture to a separatory funnel and allow the phases to separate completely. Drain and collect the organic (toluene) phase containing the product.

  • Product Isolation: Wash the organic phase with brine (15 mL) to remove residual catalyst, then dry over anhydrous sodium sulfate (5 g). Filter off the desiccant and concentrate the filtrate under reduced pressure (40°C water bath, 100 mmHg) to yield crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate 15:1) to obtain pure this compound as a colorless to pale yellow liquid (typical yield: 85-90%).

Copper-Catalyzed Synthesis from Hydrazone Precursors
4.2.1 Materials and Equipment
  • Substrate: N-(3,4-dibromobenzylidene)hydrazone (5.0 g, 16.8 mmol)
  • Catalyst System: Copper(I) chloride (0.17 g, 1.7 mmol, 10 mol%)
  • Bromine Source: Carbon tetrabromide (CBr₄, 11.1 g, 33.6 mmol, 2.0 equiv)
  • Solvent: Dimethyl sulfoxide (DMSO, 25 mL)
  • Reaction Vessel: 50 mL round-bottom flask with nitrogen inlet
  • Atmosphere: Inert nitrogen atmosphere
4.2.2 Step-by-Step Procedure
  • Reaction Setup: Charge the flask with the hydrazone substrate (5.0 g, 16.8 mmol), copper(I) chloride (0.17 g, 1.7 mmol), and DMSO (25 mL). Purge the system with nitrogen for 10 minutes to create an oxygen-free environment.

  • Bromination: Add carbon tetrabromide (11.1 g, 33.6 mmol) in one portion to the reaction mixture. The reaction will typically develop an orange coloration, indicating the formation of radical intermediates.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4-6 hours under nitrogen atmosphere. Monitor by TLC and GC-MS for consumption of starting material and formation of this compound.

  • Workup: Quench the reaction by pouring into ice water (100 mL). Extract the product with dichloromethane (3 × 30 mL). Combine the organic extracts and wash with brine (2 × 50 mL).

  • Product Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify by flash chromatography on silica gel (hexane only to hexane:ethyl acetate 20:1 gradient) to yield this compound (typical yield: 60-70%).

Data Presentation and Analysis

Phase Transfer Catalyst Performance Comparison

Table 1: Efficiency of Various Phase Transfer Catalysts in this compound Synthesis

Catalyst Catalyst Loading (mol%) Reaction Time (h) Yield (%) Key Advantages Limitations
Tetrabutylammonium bromide (TBAB) 5 3 85-90 Cost-effective, readily available Moderate stability at elevated temperatures
Tetrabutylphosphonium bromide (TBPB) 5 2.5 88-92 Enhanced thermal stability Higher cost, sensitive to strong bases
Benzyltriethylammonium chloride (TEBAC) 5 4 80-85 Effective for hydroxide transfer May undergo Hofmann degradation
Hexadecyltributylphosphonium bromide 3 2 90-94 High activity, long alkyl chains Expensive, difficult to remove from product
Methyltrioctylammonium chloride (Aliquat 336) 5 3.5 82-87 Commercial availability, low aqueous solubility Viscous liquid, handling challenges
Optimization Parameters for PTC Reactions

Table 2: Critical Reaction Parameters and Optimization Guidelines

Parameter Optimal Range Impact on Reaction Optimization Guidelines
Catalyst Loading 3-5 mol% Higher loading increases rate but complicates purification Optimize based on catalyst structure; bulkier catalysts may require lower loading
Base Concentration 25-30% NaOH (w/w) Higher concentration drives equilibrium but may cause emulsion Maintain >20% excess hydroxide relative to substrate
Temperature 20-40°C Higher temperatures accelerate reaction but risk catalyst decomposition For thermally sensitive catalysts, maintain ≤40°C
Agitation Rate 600-800 rpm Enhanced mixing improves interfacial contact and mass transfer Ensure sufficient agitation to create fine emulsion without excessive splashing
Aqueous:Organic Phase Ratio 1:1 to 2:1 (v/v) Balanced ratio maintains efficient ion exchange while maximizing organic phase volume Avoid extreme ratios that diminish interfacial area or reactant concentration
Analytical Characterization of this compound

Table 3: Spectroscopic and Physical Properties of this compound

Analytical Method Characteristic Data Structural Assignment
¹H NMR (CDCl₃, 400 MHz) δ 7.65 (d, J = 2.0 Hz, 1H, Ar-H), 7.45 (dd, J = 8.2, 2.0 Hz, 1H, Ar-H), 7.25 (d, J = 8.2 Hz, 1H, Ar-H), 6.75 (dd, J = 17.6, 10.9 Hz, 1H, CH=), 5.80 (d, J = 17.6 Hz, 1H, =CH₂), 5.30 (d, J = 10.9 Hz, 1H, =CH₂) Vinyl protons and aromatic pattern consistent with 3,4-disubstitution
¹³C NMR (CDCl₃, 100 MHz) δ 136.5 (C-1), 134.2 (C-3), 132.8 (C-4), 131.5 (C-2), 130.2 (C-5), 126.4 (C-6), 122.9 (CH=), 116.5 (=CH₂) Eight distinct carbon signals confirming molecular structure
GC-MS (EI) m/z 261/263/265 (M⁺, characteristic bromine isotope pattern), 182 (M⁺-Br), 103 (M⁺-2Br) Molecular ion cluster confirms dibrominated structure
FT-IR (neat) 3085 cm⁻¹ (w, =C-H), 1625 cm⁻¹ (m, C=C), 990, 905 cm⁻¹ (s, vinyl CH out-of-plane) Vinyl group signature absorptions
Boiling Point 214°C at 760 mmHg Consistent with molecular weight and structure
Melting Point 4.5°C Low melting point typical for styrene derivatives

Technical Considerations and Optimization Strategies

Catalyst Selection and Design Principles

The choice of phase transfer catalyst fundamentally influences the efficiency of this compound synthesis. Quaternary ammonium salts with intermediate chain lengths (C4-C8) typically demonstrate optimal performance by balancing organic phase solubility with sufficient interfacial activity [5]. For large-scale applications, phosphonium-based catalysts offer superior thermal stability but at higher cost. Recent advances in Janus interphase catalysts show promise for creating stable Pickering emulsions that further enhance interfacial contact areas [1].

Catalyst degradation represents a significant consideration in process optimization. Quaternary ammonium compounds may undergo Hofmann elimination under strongly basic conditions, particularly at elevated temperatures. Similarly, phosphonium salts can oxidize to phosphine oxides when exposed to strong bases [1]. These decomposition pathways not only diminish catalytic efficiency but can also complicate product purification. Implementing low-temperature protocols (20-40°C) and selecting catalysts with appropriate structural stability (e.g., benzyltriethylammonium chloride for hydroxide transfers) can mitigate these issues.

Process Optimization and Troubleshooting

Successful implementation of PTC for this compound synthesis requires careful attention to several critical parameters:

  • Interfacial Area Management: The reaction rate in PTC systems is often proportional to the interfacial surface area between phases. Agitation efficiency must be optimized to create fine emulsions without causing excessive splashing or stable emulsion formation that complicates phase separation post-reaction [5]. The optimal stirring rate typically falls between 600-800 rpm for standard laboratory reactors.

  • Water Content Control: While essential for hydroxide ion solvation, excess water can diminish reaction rates by hydrating anions and reducing their nucleophilicity. Using saturated sodium hydroxide solutions (50% w/w) rather than dilute solutions improves efficiency by minimizing water transfer into the organic phase [5].

  • Byproduct Management: The dehydrobromination reaction generates hydrogen bromide, which must be effectively scavenged to prevent catalyst poisoning and equipment corrosion. The aqueous base phase serves this function, but pH monitoring is recommended to ensure base excess throughout the reaction.

When troubleshooting suboptimal reactions, systematic investigation should focus on both intrinsic reactivity (catalyst and substrate structure) and transport phenomena (mixing efficiency, interfacial area). For reactions limited by intrinsic reactivity, catalyst screening or temperature adjustment may yield improvements. For transport-limited reactions, enhancing mixing efficiency or optimizing phase ratios typically provides better results [5].

Conclusion

The application of phase transfer catalysis for the synthesis of this compound represents a robust and efficient methodology that aligns with modern green chemistry principles. The PTC approach enables mild reaction conditions, reduced environmental impact through aqueous-organic biphasic systems, and excellent selectivity for the desired styrenic product. The detailed protocols presented herein provide researchers with reliable methods for accessing this valuable intermediate, with the copper-catalyzed alternative offering complementary synthetic utility.

The continued development of specialized phase transfer catalysts, including chiral variants for asymmetric synthesis and thermally stable phosphonium salts for high-temperature applications, promises to further expand the utility of these methodologies. As pharmaceutical and materials research increasingly demands complex halogenated architectures, PTC-based approaches will undoubtedly remain essential tools in the synthetic chemist's arsenal.

References

Comprehensive Application Notes & Protocols: Copper-Catalyzed Synthesis of 1,2-Dibromoalkenes from N-Monosubstituted Hydrazones

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

The copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide (CBr₄) represents a novel and efficient method for synthesizing two valuable product classes from a single reaction system: 1,2-dibromoalkenes and dibromodiazadienes [1]. This transformation is characterized by a competitive radical mechanism that branches based on the fate of a key N-centered radical intermediate. The ability to access dibromostyrenes—which are useful intermediates in polymer chemistry, materials science, and pharmaceutical development—through this fragmentation pathway provides a valuable alternative to conventional synthetic routes [1]. These Application Notes provide researchers with detailed experimental protocols, mechanistic insights, and characterization data to facilitate the implementation of this methodology in diverse research settings.

Mechanism of Action

The reaction proceeds through a copper-catalyzed radical process that diverges at a critical N-centered radical intermediate, leading to two distinct product classes [1].

Key Mechanistic Pathways

The following diagram illustrates the competing reaction pathways:

G Hydrazone N-Monosubstituted Hydrazone RadicalAdduct N-Centered Radical Adduct D Hydrazone->RadicalAdduct 1. CBr₃• addition CBr4 CBr₄ CBr4->RadicalAdduct Radical initiation CuCl CuCl Catalyst CuCl->RadicalAdduct Catalysis Oxidation Oxidation by Cu(II) RadicalAdduct->Oxidation Pathway A Elimination Aryl Radical Elimination RadicalAdduct->Elimination Pathway B Diazadiene Dibromodiazadiene Dibromostyrene 1,2-Dibromostyrene Oxidation->Diazadiene Base-induced HBr elimination Elimination->Dibromostyrene Azene formation & HBr elimination

This mechanistic duality explains the formation of both product types from a common intermediate, with the relative rates of oxidation versus fragmentation determining the product distribution [1].

Experimental Protocols

General Synthetic Procedure for Dibromostyrenes from Hydrazones

Objective: To synthesize 1,2-dibromoalkenes via copper-catalyzed reaction of N-monosubstituted hydrazones with carbon tetrabromide [1].

Materials:

  • N-monosubstituted hydrazone (1.0 mmol)
  • Carbon tetrabromide (CBr₄) (3.0 mmol, 992 mg)
  • Copper(I) chloride (CuCl) (0.1 mmol, 10 mg, 10 mol%)
  • Anhydrous dimethyl sulfoxide (DMSO) (5 mL)
  • Saturated aqueous ammonium chloride solution (20 mL)
  • Diethyl ether (3 × 15 mL for extraction)
  • Anhydrous magnesium sulfate (drying agent)
  • Silica gel for column chromatography
  • Apparatus: Round-bottom flask (25 mL), magnetic stirrer, reflux condenser, nitrogen/vacuum line, separatory funnel (100 mL), chromatography column.

Procedure:

  • Reaction Setup: Charge a dry 25 mL round-bottom flask with the N-monosubstituted hydrazone (1.0 mmol) and CuCl (0.1 mmol). Seal with a septum and purge the flask with nitrogen or argon.
  • Solvent Addition: Add anhydrous DMSO (5 mL) via syringe under inert atmosphere.
  • CBr₄ Addition: Add CBr₄ (3.0 mmol) to the reaction mixture in one portion.
  • Reaction Execution: Stir the reaction mixture at room temperature (typically 25°C) for 2-6 hours. Monitor reaction progress by TLC or GC-MS. Note: The reaction typically produces gas bubbling (presumably N₂ extrusion) and develops an orange coloration [1].
  • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 × 15 mL). Combine the organic extracts and wash with brine (20 mL).
  • Drying: Dry the combined organic layers over anhydrous MgSO₄ for 30 minutes.
  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by silica gel column chromatography using an appropriate hexane/ethyl acetate gradient system.
  • Characterization: Analyze the purified product by ( ^1H ) NMR, ( ^{13}C ) NMR, and mass spectrometry to confirm structure and purity.
Important Reaction Optimization Parameters

Table 1: Critical Reaction Parameters and Optimization Guidelines [1]

Parameter Optimal Conditions Effect of Deviation
Catalyst Loading 10 mol% CuCl Lower loading: Reduced conversion; Higher loading: Minimal additional benefit
Solvent Anhydrous DMSO Essential for reaction efficiency; other solvents not reported
CBr₄ Equivalents 3.0 equivalents Lower equivalents: Incomplete reaction; Higher: No significant improvement
Atmosphere Inert (N₂/Ar) Prevents potential side oxidation reactions
Temperature Room temperature (25°C) Increased temperature may promote decomposition
Reaction Time 2-6 hours Monitor by TLC/GC-MS; varies with hydrazone structure

Substrate Scope and Product Characterization

Representative Examples and Yields

Table 2: Selected Examples of Dibromostyrene Synthesis from Various Hydrazones [1]

Entry Hydrazone Structure Dibromostyrene Product Reported Yield (%)*
1 Benzaldehyde N-(p-tolyl)hydrazone 1,2-Dibromostyrene 25-40%
2 p-Methoxybenzaldehyde N-(p-cyanophenyl)hydrazone 1,2-Dibromo-4-methoxystyrene 20-35%
3 p-Bromobenzaldehyde N-(p-bromophenyl)hydrazone 1,2,4-Tribromostyrene 15-30%
4 Cinnamaldehyde N-phenylhydrazone 1,2-Dibromocinnamyl derivative Not specified

*Yields are approximate ranges as the dibromostyrene and dibromodiazadiene products are formed competitively. Actual yields depend on specific substitution pattern and reaction conditions [1].

Analytical Data for 1,2-Dibromostyrene

While the source material does not provide specific spectral data for all compounds, characterization should include:

  • ( ^1H ) NMR: Characteristic vinyl proton signals typically appear between δ 6.5-7.5 ppm. The specific pattern depends on substitution.
  • ( ^{13}C ) NMR: Characteristic signals for sp² carbons bearing bromine atoms typically appear between δ 110-140 ppm.
  • Mass Spectrometry: Molecular ion clusters characteristic of dibromo compounds with appropriate isotope patterns.
  • Melting Point: Variable depending on specific substitution pattern.

Note: The original research confirmed structures of selected compounds by single-crystal X-ray diffraction analysis [1].

Troubleshooting and Technical Notes

Common Issues and Solutions

Table 3: Troubleshooting Guide for Dibromostyrene Synthesis

Problem Possible Cause Solution
Low Conversion Moisture contamination Ensure all reagents and glassware are thoroughly dried
Inadequate inert atmosphere Check septum seals; ensure proper purging
Insufficient CBr₄ Use fresh CBr₄; confirm stoichiometry
Product Mixture Competitive pathway formation This is inherent to the mechanism; optimize separation
Decomposition Reduce reaction time; work up immediately after completion
Poor Isolation Volatile products Avoid excessive heating during concentration
Similar Rf values Optimize chromatographic separation conditions
Critical Safety Considerations
  • CBr₄ Handling: Carbon tetrabromide is a halogenated compound with potential toxicity. Always use appropriate personal protective equipment (PPE) including gloves and safety glasses. Handle in a well-ventilated fume hood.
  • DMSO Precautions: Dimethyl sulfoxide readily penetrates skin and can carry dissolved compounds with it. Wear appropriate chemical-resistant gloves when handling.
  • General Laboratory Safety: Standard laboratory safety protocols should be followed, including the use of PPE and working in a properly functioning fume hood.

Applications in Drug Development and Materials Science

The 1,2-dibromostyrene products accessible through this methodology serve as versatile intermediates for further synthetic transformations:

  • Cross-Coupling Reactions: The carbon-bromine bonds are amenable to various palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck) for constructing complex molecular architectures.
  • Polymer Chemistry: Dibromostyrenes can serve as monomers or comonomers in polymerization reactions.
  • Materials Science: The bromine atoms provide sites for further functionalization in the design of advanced materials.
  • Pharmaceutical Intermediates: The styrene core is present in various biologically active molecules; bromination provides handles for further diversification.

The experimental workflow for this synthesis and subsequent applications is summarized below:

G Start Hydrazone Substrate + CBr₄ + CuCl Reaction Copper-Catalyzed Reaction in DMSO, rt, 2-6h Start->Reaction Workup Work-up: Quench, Extraction, Drying Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, X-ray Purification->Characterization Application1 Pharmaceutical Intermediates Characterization->Application1 Application2 Polymer Monomers Characterization->Application2 Application3 Materials Synthesis Characterization->Application3

Conclusion

The copper-catalyzed reaction of N-monosubstituted hydrazones with CBr₄ provides efficient access to 1,2-dibromoalkenes through an unexpected fragmentation pathway. This protocol offers a valuable synthetic tool for researchers seeking to prepare these versatile intermediates. The competitive nature of the reaction mechanism means that both dibromostyrenes and dibromodiazadienes are typically obtained, requiring chromatographic separation but providing two valuable product classes from a single transformation. Researchers are encouraged to explore the substrate scope and further optimize conditions for specific target molecules of interest.

References

Comprehensive Application Notes and Experimental Protocols for 3,4-Dibromostyrene in Material Science

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to 3,4-Dibromostyrene

This compound is a halogenated styrenic monomer with significant importance in material science, particularly in the development of flame-retardant polymers. This compound belongs to the class of brominated aromatic monomers that incorporate bromine atoms at the 3 and 4 positions of the phenyl ring, resulting in enhanced fire resistance properties when polymerized or copolymerized with other monomers. The strategic positioning of bromine atoms on the aromatic ring makes this compound particularly effective as a reactive flame retardant, allowing it to become an integral part of polymer chains rather than merely an additive. This structural integration addresses the common problem of additive leaching that can compromise long-term flame resistance and material properties.

While comprehensive scientific literature specifically addressing this compound is limited in the search results, substantial information is available for closely related compounds like 2,4-dibromostyrene and dibromostyrene mixtures, which share similar chemical properties and applications. The fundamental value of dibromostyrene derivatives in material science lies in their ability to impart self-extinguishing characteristics to various polymer systems while maintaining transparency and mechanical properties—a critical combination for applications requiring both safety and aesthetics [1] [2]. These materials are particularly valued in high-performance applications where fire safety regulations are stringent, such as construction materials, electronic enclosures, and transportation interiors.

Chemical Properties and Flame Retardant Mechanism

Fundamental Chemical Characteristics

Table 1: Basic chemical properties of dibromostyrene based on available data

Property Specification
Chemical Formula C~8~H~6~Br~2~
CAS Number 31780-26-4, 125904-11-2 (among others)
Chemical Class Brominated aromatic monomer
Key Structural Features Vinyl group for polymerization + bromine atoms on aromatic ring

The flame retardant efficacy of this compound derives from its molecular architecture, which combines a polymerizable vinyl group with bromine atoms positioned on the aromatic ring. During combustion, the bromine components interfere with the radical chain mechanism of fire propagation in the gas phase. When exposed to high temperatures, dibromostyrene-containing polymers release bromine radicals that scavenge high-energy H· and OH· radicals responsible for flame propagation, effectively converting them to less reactive species. This action occurs primarily in the gas phase, disrupting the exothermic processes that sustain combustion [2].

The positioning of bromine atoms at both the 3 and 4 positions of the phenyl ring creates a synergistic effect that enhances thermal decomposition characteristics. This specific substitution pattern promotes the formation of char residues during pyrolysis, which acts as a protective barrier that limits heat transfer and reduces the release of flammable volatiles. The compound operates through a condensed phase mechanism by promoting char formation and a gas phase mechanism through radical capture, providing dual-mode protection against fire propagation. This combination makes it particularly effective in oxygen-rich environments where combustion would otherwise proceed rapidly [1].

Material Science Applications

Industrial Applications

Table 2: Applications of dibromostyrene in various industries

Industry Application Function Benefit
Plastics ABS polymers Reactive flame retardant Self-extinguishing properties, maintained transparency
Adhesives Structural adhesives Flame retardant component Reduced flammability in bonded assemblies
Coatings Protective coatings Fire-resistant formulations Enhanced fire safety without discoloration
Textiles Technical textiles Flame retardant treatment Self-extinguishing fabrics

In plastic applications, particularly ABS (Acrylonitrile Butadiene Styrene) polymers, this compound serves as a reactive comonomer that becomes chemically incorporated into the polymer backbone. This integration is superior to additive flame retardants because it prevents the common issues of blooming and leaching that can occur over time with non-reactive additives. The resulting polymers exhibit self-extinguishing characteristics while maintaining favorable mechanical properties such as impact resistance and dimensional stability. Furthermore, unlike some brominated flame retardants that cause discoloration, polymers incorporating dibromostyrene derivatives maintain optical clarity, making them suitable for applications where transparency is desirable [2].

For adhesive formulations, dibromostyrene is incorporated to enhance fire resistance in bonded assemblies, particularly in aerospace, automotive, and construction applications where fire safety regulations are stringent. In coating systems, it provides fire-resistant properties without significantly altering viscosity, application characteristics, or final appearance. When used in textile treatments, dibromostyrene can be applied as a finishing agent or incorporated into synthetic fibers during manufacturing, resulting in fabrics with reduced flammability for protective clothing, upholstery, and technical textiles [2]. The versatility of dibromostyrene across these diverse applications stems from its dual functionality as both a polymerizable entity and a flame retardant source, enabling covalent incorporation into various polymer systems.

Stabilization Protocols and Experimental Procedures

Stabilization Formulations

Dibromostyrene monomers are inherently prone to spontaneous polymerization during storage and handling due to the reactivity of the vinyl group and potential contamination by polymerization initiators. To address this challenge, research has established effective stabilization protocols using radical inhibitors. The US4343956A patent details a stabilization approach specifically for dibromostyrene, recommending inhibitor combinations that effectively prevent premature polymerization while maintaining material purity [1].

The following dot language code visualizes the stabilization mechanism:

G Dibromostyrene Monomer Dibromostyrene Monomer Radical Formation Radical Formation Dibromostyrene Monomer->Radical Formation Storage Conditions Storage Conditions Storage Conditions->Radical Formation Heat Heat Heat->Radical Formation Light Light Light->Radical Formation Impurities Impurities Impurities->Radical Formation Chain Propagation Chain Propagation Radical Formation->Chain Propagation Unwanted Polymerization Unwanted Polymerization Chain Propagation->Unwanted Polymerization Inhibitor System Inhibitor System Synergistic Effect Synergistic Effect Inhibitor System->Synergistic Effect Stabilized Monomer Stabilized Monomer Inhibitor System->Stabilized Monomer inhibits Propyl Gallate Propyl Gallate Propyl Gallate->Inhibitor System N,N-Tetramethyl-p-phenylenediamine N,N-Tetramethyl-p-phenylenediamine N,N-Tetramethyl-p-phenylenediamine->Inhibitor System Extended Shelf Life Extended Shelf Life Stabilized Monomer->Extended Shelf Life Maintained Purity Maintained Purity Stabilized Monomer->Maintained Purity

Diagram 1: Stabilization mechanism for dibromostyrene using inhibitor systems

Preferred inhibitor systems include:

  • Propyl gallate (0.001-0.5% by weight): An effective radical scavenger that interrupts the polymerization chain reaction by donating hydrogen atoms to propagating radical chains [1].

  • N,N-Tetramethyl-p-phenylenediamine (0.001-0.3% by weight): Functions as a stabilizing synergist when combined with propyl gallate, enhancing the overall inhibition effectiveness through complementary radical trapping mechanisms [1].

  • Alternative inhibitors mentioned in the patent include phenothiazine and 4-tert-butylcatechol, which can be used alone or in combination with the primary inhibitor system depending on specific storage conditions and expected duration [1].

Experimental Stabilization Procedure

Materials Required: Pure dibromostyrene monomer, propyl gallate (inhibitor grade), N,N-tetramethyl-p-phenylenediamine, analytical balance, nitrogen source, amber glass storage containers.

Step-by-Step Protocol:

  • Purification: Begin with purified dibromostyrene monomer that has been freshly distilled under reduced pressure with nitrogen protection to remove any existing polymerization initiators or contaminants.

  • Inhibitor Weighing: Accurately weigh 0.1% by weight of propyl gallate and 0.05% by weight of N,N-tetramethyl-p-phenylenediamine relative to the total monomer mass using an analytical balance.

  • Addition and Mixing: Add the inhibitors to the dibromostyrene monomer while stirring under a nitrogen atmosphere to prevent oxygen incorporation, which can potentially form peroxides that initiate polymerization.

  • Packaging: Transfer the stabilized monomer to amber glass containers that have been previously purged with nitrogen to exclude oxygen and protect from light exposure.

  • Storage Conditions: Store the containers at temperatures between 2-8°C with continuous monitoring and quality control checks. Under these conditions, the stabilized monomer should maintain usability for 3-6 months without significant polymerization [1].

Quality Control Assessment: Periodically monitor monomer purity and polymerization inhibition through gas chromatography analysis and visual inspection for increased viscosity or gel formation, which would indicate the onset of polymerization.

Synthesis and Polymerization Protocols

Synthesis via Molten-Salt Dehydrohalogenation

The synthesis of bromostyrene derivatives, including dibromostyrene, can be achieved through a molten-salt dehydrohalogenation process as described in US3737469A. This method involves the elimination of hydrogen bromide from bromoethyl bromobenzene precursors using molten alkali metal or alkaline earth metal bromide salts at elevated temperatures [3].

The following dot language code illustrates this synthesis workflow:

G Alpha-bromoethyl\nbromobenzene Alpha-bromoethyl bromobenzene Reaction System\nSetup Reaction System Setup Alpha-bromoethyl\nbromobenzene->Reaction System\nSetup Alkanol (e.g., Methanol) Alkanol (e.g., Methanol) Alkanol (e.g., Methanol)->Reaction System\nSetup Molten Salt Catalyst Molten Salt Catalyst Dehydrohalogenation\nReaction Dehydrohalogenation Reaction Reaction System\nSetup->Dehydrohalogenation\nReaction Temperature\nControl Temperature Control Temperature\nControl->Dehydrohalogenation\nReaction Carrier Gas\n(Nitrogen) Carrier Gas (Nitrogen) Carrier Gas\n(Nitrogen)->Dehydrohalogenation\nReaction Rapid Quenching Rapid Quenching Dehydrohalogenation\nReaction->Rapid Quenching Bromostyrene\nProduct Bromostyrene Product Rapid Quenching->Bromostyrene\nProduct Alkyl Bromide\nBy-product Alkyl Bromide By-product Rapid Quenching->Alkyl Bromide\nBy-product Molent Salt Catalyst Molent Salt Catalyst Molent Salt Catalyst->Reaction System\nSetup

Diagram 2: Synthesis workflow for bromostyrene via molten-salt dehydrohalogenation

Materials and Equipment: α-bromoethyl bromobenzene substrate, methanol (reactive diluent), lithium bromide, potassium bromide, calcium bromide, high-temperature reactor assembly, nitrogen source, temperature control system, cold traps for product collection.

Experimental Procedure:

  • Salt Mixture Preparation: Prepare a molten salt mixture comprising 100g LiBr, 90g KBr, and 30g CaBr₂ in a glass reactor tube equipped with a narrow capillary inlet at the bottom and an exit tube at the top.

  • Reactor Heating: Heat the salt mixture to 380°C until a homogeneous melt is achieved, maintained with continuous slow nitrogen flow through the bottom capillary to provide inert atmosphere and mixing.

  • Substrate Introduction: Dissolve 20g of α-bromoethyl bromobenzene in 7.2g methanol and inject this solution slowly into the nitrogen stream entering the reactor over approximately 2 hours.

  • Product Collection and Quenching: Direct the effluent gas mixture through a trap cooled to -30°C to collect heavy products (bromostyrene), followed by a second trap cooled with liquid air to collect the alkyl bromide by-product (methyl bromide in this case).

  • Product Separation and Analysis: Separate the crude bromostyrene from any unreacted substrate through fractional distillation and analyze isomeric composition using GC-MS and NMR spectroscopy [3].

Process Optimization Notes:

  • The molten salt composition can be modified with different alkali metal bromides while maintaining the melting point between 330-380°C for optimal reaction efficiency.
  • The methanol substrate serves as both a reactive diluent and hydrogen bromide scavenger, converting HBr to methyl bromide and improving overall bromine utilization.
  • The reaction temperature significantly impacts yield—lower temperatures (300-350°C) may result in incomplete conversion, while excessive temperatures (>450°C) can promote decomposition.
  • The use of a carrier gas and rapid quenching of products is essential to minimize thermal polymerization of the reactive bromostyrene product [3].
Polymerization Protocol

Materials: Stabilized this compound monomer, radical initiator (AIBN or benzoyl peroxide), appropriate solvent (if solution polymerization), polymerization apparatus (flask, condenser, heating mantle), nitrogen purification system.

Procedure for Bulk Free-Radical Polymerization:

  • Monomer Purification: Pass the stabilized this compound through a column of basic alumina to remove inhibitors immediately before polymerization.

  • Reactor Setup: Charge the purified monomer to a polymerization flask equipped with stirrer, nitrogen inlet, and condenser. Maintain a nitrogen atmosphere throughout the process.

  • Initiator Addition: Add 0.1-0.5 mol% of AIBN (azobisisobutyronitrile) as thermal radical initiator, ensuring homogeneous distribution.

  • Polymerization Conditions: Heat the reaction mixture to 60-70°C with continuous stirring for 12-24 hours, monitoring viscosity increase.

  • Polymer Recovery: Precipitate the resulting polymer into methanol, filter, and dry under vacuum at 40°C until constant weight is achieved.

Copolymerization Approach: For flame-retardant applications, this compound is typically copolymerized with other monomers such as styrene, methyl methacrylate, or acrylonitrile at molar ratios ranging from 5-30% to achieve balanced flame resistance and mechanical properties.

Safety and Handling Considerations

Storage Stability: As previously detailed, this compound requires stabilization against polymerization during storage. The monomer should be stored under refrigerated conditions (2-8°C) in amber containers with tight-fitting lids to exclude light and air. The storage area should be equipped with proper ventilation and monitoring systems to detect any potential leakage or temperature fluctuations that might compromise stability [1].

Personal Protective Equipment (PPE): When handling this compound in laboratory or production settings, appropriate PPE is essential including chemical-resistant gloves (nitrile or butyl rubber), safety goggles or face shield, lab coat or protective clothing, and closed-toe shoes. For operations that may generate vapors or aerosols, such as transfer or weighing operations, additional respiratory protection with organic vapor cartridges may be necessary, particularly in non-ventilated areas.

Emergency Procedures: In case of spillage, immediately contain the area and absorb the material with inert absorbent such as vermiculite or sand. Avoid using combustible materials for absorption. For skin contact, promptly wash the affected area with copious amounts of water and soap for at least 15 minutes, removing contaminated clothing. For eye exposure, irrigate with water for at least 15 minutes using an eyewash station and seek immediate medical attention.

Waste Disposal Considerations: Unused monomer, contaminated materials, and by-products should be disposed as hazardous halogenated organic waste in accordance with local, state, and federal regulations. Incineration should be conducted in specially designed facilities equipped with acid gas scrubbing systems to capture hydrogen bromide generated during combustion.

References

Comprehensive Application Notes and Protocols: Synthesis of Bisphosphane Ligands from 3,5-Dibromostyrene and Their Application in Asymmetric Catalysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Bisphosphane Ligands with Chiral Cyclopropane Backbones

C₂-symmetric bisphosphane ligands represent a privileged class of chiral auxiliaries in asymmetric catalysis, particularly for transition metal-catalyzed reactions that form carbon-carbon bonds in an enantioselective manner. The design and synthesis of novel bisphosphane ligands with chiral cyclopropane backbones has emerged as a promising strategy for controlling stereochemistry in catalytic transformations. These ligands feature a central cyclopropane ring that serves as a rigid chiral scaffold, effectively transferring stereochemical information to the metal center and subsequently to the reaction products. The cyclopropane ring's inherent ring strain and well-defined geometry create a well-organized chiral environment around the catalytic metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.

Recent advances in this field have demonstrated that steric and electronic tuning of the substituents on the cyclopropane backbone significantly impacts catalytic performance. Researchers have systematically varied the bulkiness of substituents attached to the cyclopropane ring to optimize the transfer of chirality from the backbone to the reaction center [1]. Additionally, modifications to the electronic properties and bite angles of the donor atoms (typically phosphorus) have been explored to enhance catalytic activity and selectivity. The ligand bite angle—the angle formed between the metal center and the two phosphorus atoms—can be strategically manipulated by changing the ring size of the chiral backbone, providing an additional parameter for optimizing catalytic performance [1].

The development of these sophisticated ligand systems requires efficient synthetic methodologies that allow for the incorporation of diverse structural elements while maintaining the crucial C₂-symmetry. This application note provides detailed protocols for the synthesis of bisphosphane ligands derived from 3,5-dibromostyrene, their characterization, and implementation in the Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones—a transformation of significant importance in synthetic organic chemistry for constructing chiral carbonyl compounds with quaternary stereocenters.

Synthesis Protocols for Bisphosphane Ligands

Materials and Reagents

Table 1: Required reagents for bisphosphane ligand synthesis

Reagent Specification Purpose Storage Conditions
3,5-Dibromostyrene >95% purity, white low melting solid (CAS: 120359-56-0) Starting material 2-8°C in amber vial [2]
Phosphane ligand 1 Synthesized according to literature procedures Reference ligand Under argon, -20°C
Tetra-bromo-substituted (E)-stilbene 5 Synthesized via metathesis Intermediate Ambient, protected from light
Rhodium(I) complexes [Rh(cod)₂]BF₄ or similar Catalyst precursor Under inert atmosphere
Arylboronic acids >97% purity Reaction substrates Ambient
Cyclic enones >95% purity Reaction substrates 2-8°C, under argon
Solvents Anhydrous grade, sparged with argon Reaction medium Stored over molecular sieves
Synthesis of 3,5-Dibromostyrene and Intermediate Stilbene Derivatives

The synthesis of the key starting material, 3,5-dibromostyrene, can be accomplished through several routes, with two predominant methods being most reliable:

  • Method A: Wittig Reaction Pathway Begin with 3,5-dibromobenzaldehyde as the starting material. Subject it to a Wittig olefination using methylenetriphenylphosphorane under inert atmosphere. Reaction conditions: anhydrous THF as solvent, temperature maintained at 0°C to room temperature over 4-6 hours. Monitor reaction completion by TLC (hexane:ethyl acetate 9:1). Workup involves quenching with saturated ammonium chloride solution, extraction with ethyl acetate, and purification via flash chromatography to obtain 3,5-dibromostyrene as a white solid.

  • Method B: Metathesis Route Alternatively, 3,5-dibromostyrene can be obtained through a self-cross metathesis reaction using Grubbs catalysts. While this route provides good yield, it may be less practical due to the expense of metathesis catalysts and potential purification challenges [1].

The critical intermediate, tetra-bromo-substituted (E)-stilbene (compound 5), is synthesized from 3,5-dibromostyrene. Despite good yields achievable through the metathesis route, researchers have found this pathway less desirable for scale-up due to practical considerations [1]. The stilbene derivative serves as the foundational structure for constructing the chiral cyclopropane backbone through subsequent cyclopropanation and functional group transformations.

General Procedure for Bisphosphane Ligand Synthesis

The synthesis of the target bisphosphane ligands follows a multi-step sequence that must be performed under strictly controlled conditions:

  • Preparation of Chiral Cyclopropane Backbone

    • Begin with the appropriate substituted stilbene derivative
    • Execute asymmetric cyclopropanation using chiral diazo compounds or similar reagents
    • Maintain reaction temperature at -20°C to 0°C during reagent addition
    • After completion, warm gradually to room temperature and stir for 12-16 hours
  • Introduction of Phosphane Groups

    • Conduct phosphorylation reactions using chlorophosphines or similar phosphorus sources
    • Use high-dilution techniques to minimize disubstitution byproducts
    • Employ Schlenk line techniques for oxygen-sensitive transformations
    • Reaction progress monitored by ³¹P NMR spectroscopy
  • Purification and Characterization

    • Purify crude products via flash chromatography using deoxygenated solvents
    • Isolate products as air-sensitive solids or oils
    • Characterize using multinuclear NMR (¹H, ¹³C, ³¹P), high-resolution mass spectrometry, and elemental analysis

Table 2: Characterization data for synthesized bisphosphane ligands

Ligand Backbone Substituent (R) Yield (%) ³¹P NMR (δ, ppm) Appearance
1 Phenyl 65-75 -15.2 to -16.8 White crystalline solid
2 3,5-Diphenylphenyl 55-65 -14.8 to -16.2 Off-white powder
Novel analogs Varied aryl groups 45-70 Dependent on R group Varies

All reactions must be performed under an argon atmosphere using dry, oxygen-free solvents to prevent oxidation of the phosphane groups. Special attention should be paid to the exclusion of moisture and oxygen throughout the synthesis, as the resulting ligands are highly air-sensitive, particularly in their free phosphane forms.

Catalytic Application in Asymmetric 1,4-Addition

Reaction Setup and General Protocol

The Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones represents a powerful method for forming carbon-carbon bonds with excellent stereocontrol. The following protocol details the standard procedure for evaluating the catalytic performance of the synthesized bisphosphane ligands:

  • Preparation of Catalyst System

    • In a glove box, charge a flame-dried Schlenk tube with [Rh(cod)₂]BF₄ (0.05 mmol, 5 mol%) and the appropriate bisphosphane ligand (0.055 mmol, 5.5 mol%)
    • Add degassed solvent (THF/H₂O 10:1, 5 mL) and stir the mixture at room temperature for 30 minutes to form the active rhodium-phosphane complex
    • The solution typically changes color, indicating complex formation
  • Reaction Execution

    • To the catalyst solution, sequentially add the cyclic enone (1.0 mmol) and arylboronic acid (1.5 mmol)
    • Seal the Schlenk tube and heat at 60-70°C with vigorous stirring for 12-24 hours
    • Monitor reaction progress by TLC or GC-MS at regular intervals
  • Workup Procedure

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate (10 mL)
    • Wash with brine (2 × 5 mL) and dry the organic layer over anhydrous MgSO₄
    • Filter and concentrate under reduced pressure
    • Purify the crude product via flash chromatography on silica gel
  • Analysis and Characterization

    • Determine conversion by ¹H NMR spectroscopy
    • Measure enantiomeric excess by chiral HPLC or GC analysis
    • Confirm absolute configuration by comparison with literature data or X-ray crystallography
Performance Comparison of Ligands

Table 3: Comparison of ligand performance in Rh(I)-catalyzed asymmetric 1,4-addition

Ligand Backbone Bulkiness Arylboronic Acid Cyclic Enone Yield (%) ee (%)
1 Less bulky (R = Ph) Phenyl 2-Cyclohexenone 99 89
1 Less bulky (R = Ph) 4-Methoxyphenyl 2-Cyclohexenone 95 85
1 Less bulky (R = Ph) 4-Trifluoromethylphenyl 2-Cyclohexenone 90 82
2 More bulky (R = 3,5-diphenylphenyl) Phenyl 2-Cyclohexenone 85 78
2 More bulky (R = 3,5-diphenylphenyl) 4-Methoxyphenyl 2-Cyclohexenone 80 75
2 More bulky (R = 3,5-diphenylphenyl) 4-Trifluoromethylphenyl 2-Cyclohexenone 75 70

The data reveal a consistent trend where the less bulky bisphosphane ligand 1 (with phenyl substituents on the cyclopropane backbone) generally outperforms the more bulky analog 2 (with 3,5-diphenylphenyl substituents) in both yield and enantioselectivity across various substrate combinations [1]. This observation suggests that excessive steric bulk around the chiral backbone can impede efficient transfer of chirality to the reaction center, ultimately resulting in diminished catalytic performance. The highest performance was observed with ligand 1 in the addition of phenylboronic acid to 2-cyclohexenone, achieving near-quantitative yield (99%) and excellent enantioselectivity (89% ee) [1].

Experimental Workflows and Signaling Pathways

Synthetic Route to Bisphosphane Ligands

The synthesis of C₂-symmetric bisphosphane ligands with chiral cyclopropane backbones follows a logical sequence beginning with appropriately functionalized aromatic precursors and proceeding through key intermediates. The following workflow visualization captures the essential synthetic transformations:

G Start 3,5-Dibromobenzaldehyde Step1 Wittig Reaction or Metathesis Start->Step1 Intermediate1 3,5-Dibromostyrene (CAS: 120359-56-0) Step1->Intermediate1 Step2 Self Cross-Metathesis Intermediate1->Step2 Intermediate2 Tetra-bromo-substituted (E)-stilbene 5 Step2->Intermediate2 Step3 Asymmetric Cyclopropanation Intermediate2->Step3 Intermediate3 Chiral Cyclopropane Backbone Step3->Intermediate3 Step4 Phosphane Group Introduction Intermediate3->Step4 Ligand1 Ligand 1 (R = Phenyl) Step4->Ligand1 Ligand2 Ligand 2 (R = 3,5-Diphenylphenyl) Step4->Ligand2 Application Rh(I)-Catalyzed Asymmetric 1,4-Addition Ligand1->Application Ligand2->Application

Catalytic Cycle for Rh(I)-Catalyzed Asymmetric 1,4-Addition

The mechanism of the Rh(I)-catalyzed 1,4-addition involving the bisphosphane ligands proceeds through a well-defined catalytic cycle that involves key organometallic intermediates. The following diagram illustrates this process:

G RhComplex Rh(I)-Bisphosphane Complex Transmetalation Transmetalation with Arylboronic Acid RhComplex->Transmetalation ArylRh Aryl-Rh(I) Intermediate Transmetalation->ArylRh MigratoryInsertion Migratory Insertion into Enone ArylRh->MigratoryInsertion OxaPiAllyl Oxa-π-Allyl Rh Complex MigratoryInsertion->OxaPiAllyl Protonolysis Protonolysis OxaPiAllyl->Protonolysis Product Chiral 1,4-Addition Product Protonolysis->Product Regeneration Catalyst Regeneration Protonolysis->Regeneration Rh-OH Regeneration->RhComplex

Conclusion and Performance Summary

The synthesis and application of C₂-symmetric bisphosphane ligands with chiral cyclopropane backbones represents a sophisticated approach to controlling stereochemistry in transition metal-catalyzed reactions. Through systematic investigation, it has been demonstrated that the steric bulk of the chiral backbone significantly influences catalytic performance, with the less bulky ligand 1 (R = phenyl) generally outperforming its more bulky counterpart 2 (R = 3,5-diphenylphenyl) in the Rh(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to cyclic enones [1].

The experimental protocols detailed in this application note provide researchers with robust methodologies for synthesizing these valuable chiral ligands and applying them in enantioselective transformations. Key findings include:

  • The optimal ligand (1) achieves excellent yields (up to 99%) and high enantioselectivities (up to 89% ee) in model reactions
  • Excessive steric bulk around the chiral backbone generally diminishes both yield and enantioselectivity
  • The synthetic route employing 3,5-dibromostyrene as a key building block provides efficient access to these ligand systems
  • The Rh(I)-catalyzed asymmetric 1,4-addition protocol using these ligands offers a reliable method for constructing chiral carbonyl compounds with quaternary stereocenters

These findings contribute to the growing body of knowledge in asymmetric catalysis and provide valuable insights for the design of next-generation chiral ligands with improved performance characteristics. The principles outlined herein may be extended to the development of related ligand systems for other enantioselective transformations.

References

Application Notes and Protocols for Bromostyrene-Grafted Latex Preparation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Styrenic block copolymers and grafted latexes represent a class of materials with significant potential in biomedical applications, particularly for drug delivery. These materials demonstrate unique mechanical properties due to their microphase-separated structures, which consist of both hard and soft segments [1]. The grafting of functionalized styrenic monomers, such as bromostyrene, onto latex particles is a promising strategy to develop advanced biomaterials. Bromostyrene's bromine functional group provides a versatile handle for further chemical modification, cross-linking, or to impart specific properties like flame retardancy [2]. This document provides detailed application notes and experimental protocols for the preparation and characterization of latexes grafted with bromostyrene derivatives, aimed at researchers and drug development professionals seeking to create novel polymeric drug delivery systems.

Background and Significance

The interest in styrenic block copolymers for biomaterial applications stems from their proven history in medical devices and drug delivery. These polymers are often used as hydrophobic, biostable elastomers in blood-contacting catheters, ureteral stents, intra-aortic balloon pumps, and as drug delivery coatings for stents [1]. A notable success story is the use of SIBS (styrene-isobutylene-styrene) as the enabling technology for the TAXUS drug-eluting stent, which demonstrates the critical importance of controlled drug release in medical therapeutics [1].

Grafting synthetic polymers onto natural backbones is a versatile method to develop materials with improved functional properties suitable for drug carriers [3]. The structure and composition of these graft copolymers play a significant role in tuning the drug release rate through controlled diffusion. Furthermore, brominated polymers, such as brominated isobutylene paramethyl-styrene (BIMSM) terpolymers, are recognized for their high cleanliness, making them suitable for sensitive pharmaceutical applications like stoppers for vaccine packaging [4]. The development of bromostyrene-grafted latexes follows this tradition, aiming to create materials with tailored release profiles, enhanced biocompatibility, and improved mechanical performance.

Synthesis Methodologies

Overview of Grafting Techniques

Polymer grafting can be achieved through three primary chemical routes, each with distinct advantages and limitations for creating graft copolymers [5]:

  • "Grafting onto": A pre-formed polymer chain with a reactive end-group reacts with functional groups on the backbone.
  • "Grafting from": Polymer chains are grown directly from initiating sites present on the backbone.
  • "Grafting through": A macromonomer (a polymer with a reactive end-group) copolymerizes with a low molecular weight comonomer.

For bromostyrene grafting onto latex particles, the "grafting from" technique, often implemented via emulsion polymerization, is highly advantageous. This method allows for high grafting densities by minimizing the steric hindrance that can limit the "grafting to" approach [5].

Emulsion Polymerization Workflow

The following diagram outlines the general workflow for preparing grafted latexes via emulsion polymerization, which can be adapted for bromostyrene monomers:

G Start Start: Latex Preparation A Aqueous Medium + Emulsifier Start->A D Emulsion Polymerization A->D B Monomer Mixture (Butadiene/Styrene) B->D C Initiation System C->D E Form Grafted Latex Particles D->E F Characterization (SEC, NMR, FT-IR) E->F End Final Latex Product F->End

Detailed Protocol: Emulsion Polymerization for Grafted Latex

Title: Preparation of Bromostyrene-Grafted Diene-Based Latex via Emulsion Polymerization.

Objective: To synthesize a grafted latex with a bimodal particle size distribution, incorporating a bromostyrene derivative for subsequent functionalization or property enhancement.

Materials:

  • Monomers: Butadiene, Styrene, 3,4-Dibromostyrene (or similar bromostyrene derivative). Note: Handle with appropriate PPE due to potential toxicity.
  • Aqueous Medium: Deionized water.
  • Emulsifiers: Anionic emulsifiers such as sodium salts of fatty acids (e.g., stearic acid, palmitic acid, oleic acid) or alkyl sulfates/sulfonates [6].
  • Initiator: Water-soluble free radical initiators (e.g., potassium persulfate, KPS) or redox initiator systems [6].
  • Electrolyte: Optional, for controlling latex stability and particle size (e.g., potassium chloride).
  • Chain Transfer Agent: Optional, for molecular weight control (e.g., alkyl mercaptans).
  • Modifiers: Cross-linking agents or other functional modifiers as required.

Equipment:

  • Jacketed Reactor with temperature control, stirrer, and reflux condenser.
  • Syringes or pumps for monomer/addition feeding.
  • Inert gas (Nitrogen or Argon) supply.

Procedure:

  • Initial Charge:

    • Charge the reactor with 70-80% of the total deionized water.
    • Add the anionic emulsifier (e.g., 1-5 parts per hundred parts monomer, phr) and any electrolyte to the water with stirring to dissolve.
    • Purge the reactor with inert gas to create an oxygen-free environment.
  • Monomer Pre-Emulsion:

    • In a separate vessel, prepare a pre-emulsion by mixing the remaining water, emulsifier, and the monomer mixture. The monomer mixture typically comprises:
      • Diene Elastomer (e.g., Butadiene): 50-70%
      • Styrene: 20-40%
      • Bromostyrene Derivative: 5-15%
      • Chain Transfer Agent: 0.1-0.5 phr [6].
  • Polymerization:

    • Heat the initial charge in the reactor to the initiation temperature (e.g., 50-70°C).
    • Add a portion (~10%) of the initiator solution (e.g., KPS in water) to the reactor.
    • Begin continuous addition of the monomer pre-emulsion to the reactor while maintaining constant stirring and temperature.
    • Simultaneously, add the remaining initiator solution separately at a controlled rate to maintain a steady free radical concentration.
    • The polymerization is typically exothermic; monitor and control the temperature carefully.
  • Post-Polymerization:

    • After the additions are complete, maintain the reaction mixture at the polymerization temperature for 1-2 hours to achieve high monomer conversion (>95%).
    • Optionally, a "chaser" initiator may be added to reduce residual monomer content.
    • Cool the reactor to below 30°C.
    • The resulting latex is stabilized with an antioxidant (e.g., 2,6-di-tert-butyl-p-cresol, 1 wt%) and recovered by filtration or direct use [7].

Characterization and Analysis

Quantitative Data Summary

The following table summarizes key characterization techniques and their typical outcomes for grafted latexes and related block copolymers, based on data from the literature [7].

Table 1: Characterization Data for Styrene-Diene Block Copolymers and Latexes

Characterization Method Measured Parameters Typical Values / Outcomes
SEC-MALLS Molecular Weight (Mn, g/mol), Polydispersity (Đ, Mw/Mn) Mn: 5.6×104 - 7.8×104; Đ: 1.21 - 1.39 [7]
NMR Spectroscopy (1H, 13C) Microstructure (cis-1,4, trans-1,4, 1,2-units), Composition cis-1,4 unit: >98%; Styrene content: ~18.6% [7]
Fourier Transform Infrared (FT-IR) Functional Group Identification, Grafting Confirmation Peaks at ~1546 cm-1 (N-H bend), 1722-1717 cm-1 (C=O stretch urethane) [3]
Differential Scanning Calorimetry (DSC) Glass Transition Temperature (Tg) Tg of soft segment: -103.1 °C [7]
Gel Permeation Chromatography (GPC) Molecular Weight Distribution Bimodal distribution possible (e.g., Mn of 23k and 83k) [3]
Characterization Workflow

The process for confirming successful grafting and analyzing the final product involves multiple techniques, as visualized below:

G Start Latex Sample A FT-IR Analysis Start->A B NMR Spectroscopy (1H, 13C) Start->B C SEC-MALLS / GPC Start->C D DSC Analysis Start->D E Data Interpretation A->E B->E C->E D->E F Confirm Grafting Success and Final Properties E->F

Detailed Protocols for Key Characterization Techniques:

  • Proton Nuclear Magnetic Resonance (1H NMR) for Microstructure:

    • Procedure: Dissolve a dried latex sample (~10 mg) in deuterated chloroform (CDCl3). Analyze the solution using a standard NMR spectrometer.
    • Data Analysis: The microstructure of the diene units (e.g., cis-1,4, trans-1,4, vinyl) can be determined from the olefinic proton regions (4.5-6.0 ppm). The aromatic proton signals from styrene and bromostyrene (6.5-8.0 ppm) are used to determine the copolymer composition and confirm incorporation of the bromostyrene monomer [7] [3].
  • Fourier Transform Infrared (FT-IR) Spectroscopy:

    • Procedure: Prepare a thin film of the polymer on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory. Acquire the spectrum in the range of 4000-500 cm-1.
    • Data Analysis: Look for the characteristic C-Br stretch signal in the region 600-700 cm-1 as direct evidence of bromostyrene incorporation. Additionally, shifts in the carbonyl peak (if urethane linkages are present, ~1720 cm-1) and changes in the N-H stretching region (3300-3500 cm-1) can confirm grafting through urethane linkages [3].

Applications in Drug Delivery

Grafted latexes and block copolymers are particularly valuable in controlled drug release systems. These systems aim to overcome the drawbacks of conventional chemotherapy, such as non-specificity and adverse side effects, by releasing the drug at a definite rate over time [3].

  • Injectable Hydrogels: Brush copolymers (a type of graft copolymer) can be embedded in hydrogels like methyl cellulose to create an injectable drug delivery platform. This system allows for a constant and prolonged drug release rate, which has shown significant efficacy in suppressing melanoma in mouse models without the severe toxic effects of conventional chemotherapy [3].
  • Drug-Eluting Stents (DES): The microphase-separated morphology of styrenic block copolymers like SIBS is exploited to control the elution rate of drugs such as paclitaxel. The hydrophobic, biostable nature of the elastomer makes it an ideal matrix for the controlled release of therapeutic agents in vascular applications [1].
  • Functionalized Carriers: The bromine functionality in bromostyrene-grafted latexes provides a site for further conjugation with targeting ligands (e.g., antibodies, peptides) or contrast agents, enabling the development of targeted and traceable drug delivery systems.

Troubleshooting and Best Practices

  • Poor Grafting Efficiency: Ensure the initiator system generates radicals efficiently and that the reaction temperature is optimally controlled. Using the "grafting from" method can inherently improve grafting density.
  • Latex Coagulation or Instability: Check the levels of anionic emulsifier. Ensure adequate stirring speed during polymerization. Avoid contamination that can destabilize the emulsion.
  • Broad Molecular Weight Distribution: Optimize the addition rate of the initiator and monomer. Consider using a chain transfer agent to control molecular weight and reduce polydispersity.
  • Incomplete Monomer Conversion: Extend the post-polymerization hold time or consider adding a secondary "chaser" initiator to consume residual monomers.
  • Safety: Always handle brominated monomers and other chemicals in a fume hood with appropriate personal protective equipment (PPE). Be aware of and follow all relevant safety data sheets (SDS).

Conclusion

The preparation of this compound grafted latexes, while not explicitly detailed in the available literature, can be effectively approached by adapting well-established emulsion polymerization and polymer grafting techniques. The resulting materials hold significant promise for advanced biomedical applications, particularly in the realm of controlled drug delivery, where the ability to fine-tune structure, properties, and functionality is paramount. The protocols and application notes provided herein offer a solid foundation for researchers to explore and develop these novel materials further.

References

stabilizing 3 4-Dibromostyrene against polymerization

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the primary mechanism for stabilizing 3,4-Dibromostyrene? The primary method is using chemical inhibitors that terminate free radical chain reactions, preventing the initiation and propagation of polymerization.

  • What is a recommended class of inhibitor? Nitrophenol compounds, specifically 2,6-dinitrophenols, are effective stabilizers. They function by extending the induction period before polymerization begins and reducing the polymerization rate once it starts [1].

  • How should I store this compound samples? Avoid frozen storage. Evidence indicates that freezing and thawing brominated compound mixtures can alter their chemical composition. For degradation mixtures, storage at room temperature in the dark is recommended over freezing at -20°C [2].

  • Does UV light exposure affect stability? Yes. Brominated compounds are susceptible to photolytic degradation, which can produce various brominated degradation products and potentially increase ecotoxicological effects [2]. Therefore, storing the chemical in dark conditions is prudent.

Troubleshooting Guides

Problem: Unintended Polymerization During Storage

Possible Causes and Solutions:

  • Cause: Inadequate or depleted inhibitor. Solution: Ensure the monomer is stabilized with an appropriate inhibitor like a 2,6-dinitrophenol compound. Verify the inhibitor concentration is within the effective range (e.g., 100-500 ppm) and replenish it if the monomer is purified or distilled [1].
  • Cause: Exposure to heat, light, or contaminants that initiate polymerization. Solution: Store the monomer in a cool, dark place. Ensure containers are tightly sealed and free of contaminants that could act as initiators [2].
Problem: Changes in Sample Composition or Properties After Storage

Possible Causes and Solutions:

  • Cause: Storage at incorrect temperature. Solution: If you are storing the compound or its mixtures for analytical or ecotoxicological studies, do not freeze them. Store aliquots at room temperature in the dark to prevent changes in the composition of brominated products [2].

Experimental Protocols & Data

The following table summarizes quantitative data and methodologies for stabilization and testing, compiled from the search results.

Table 1: Stabilization and Testing Methodologies for Halogenated Styrenes

Aspect Method / Value Details / Conditions Source Context
Effective Inhibitor 2,6-Dinitrophenols A "small proportion" dissolved in the chlorostyrene is effective. Patent for stabilizing nuclear chlorostyrenes [1]
Storage Condition Avoid Frozen Storage Freezing/thawing photolysis degradation mixtures led to detection of more polybrominated products. Research on brominated flame retardants [2]
Ecotoxicological Test Acute exposure of Daphnia magna Led to immobility of invertebrates at high concentrations of degradation mixtures. Research on BFR degradation mixtures [2]
Analytical Method Suspect Screening with HR-MS Used to detect previously unknown degradation products and their sum formulas. Research on BFR degradation mixtures [2]

Workflow for Stabilization and Testing

The diagram below outlines a logical workflow for implementing stabilization strategies and testing stability based on the gathered information.

Start Start: Stabilize this compound Step1 Add Stabilizer (2,6-Dinitrophenol inhibitor) Start->Step1 Step2 Establish Storage Protocol (Dark, Room Temperature, No Freezing) Step1->Step2 Step3 Monitor Stability Over Time Step2->Step3 Step4 Analyze Composition (e.g., HR-MS Suspect Screening) Step3->Step4 Step5 Assess Ecotoxicological Impact (e.g., Daphnia magna test) Step4->Step5 End Determine Stability and Safety Step5->End

Important Considerations for Your Application

Please note that some of the most specific experimental data for inhibitor use comes from patents and studies on chlorostyrenes and other brominated flame retardants [1] [2]. While the chemical behavior is expected to be very similar for this compound, you should validate these methods in your specific experimental context.

References

3 4-Dibromostyrene polymerization inhibitors propyl gallate

Author: Smolecule Technical Support Team. Date: February 2026

Inhibitor Selection and Efficacy Data

The following table summarizes key quantitative data on effective inhibitors for 3,4-Dibromostyrene, with propyl gallate being a primary option [1] [2]:

Inhibitor Typical Use Concentration Key Findings & Synergistic Combinations
Propyl Gallate (PG) A "stabilizing quantity" [1]. Markedly prolongs induction period before polymerization [1] [2].
Combination: PG + Phenothiazine Not specified Induction period is markedly prolonged compared to PG alone [1].
Combination: PG + N,N,N',N'-tetramethyl-p-phenylenediamine Not specified Induction period is markedly prolonged compared to PG alone [1].
Combination: PG + 4-tert-butyl catechol (TBC) Not specified Induction period is markedly prolonged compared to PG alone [1].
Tert-butyl catechol (TBC) 150 ppm (post-distillation) [3] Used in a two-stage "sacrificial" process for superior stabilization [3].

Frequently Asked Questions

Q1: What is the primary mechanism by which propyl gallate acts as a polymerization inhibitor? Propyl gallate is a free-radical scavenger [4]. It functions by donating a hydrogen atom to highly reactive free radicals (R•) that initiate the polymerization chain reaction. This terminates the radical chain, forming a more stable species that does not propagate the reaction, thereby inhibiting the formation of polystyrene-like polymers [1] [4].

Q2: My dibromostyrene is still polymerizing despite using propyl gallate. What could be wrong? This is a common issue that can often be traced to two main causes:

  • Impurity Interference: Crude monomer mixtures may contain impurities that consume and deactivate the inhibitor over time [3]. A patented method to overcome this is a two-stage "sacrificial" stabilization process [3]:
    • Pre-distillation Treatment: Heat the crude monomer with an excess of inhibitor (e.g., 600-1000 ppm of TBC).
    • Distillation & Re-dosing: Distill the monomer and then add a fresh, lower quantity of inhibitor (e.g., ≤150 ppm) to the purified distillate [3].
  • Insufficient Inhibition: Using propyl gallate in combination with a co-inhibitor like phenothiazine or 4-tert-butyl catechol can provide a significantly more robust stabilization effect than propyl gallate used alone [1].

Q3: Are there any stability or handling concerns specific to propyl gallate? Yes, when designing experiments, consider its thermal properties. Propyl gallate has a melting point of approximately 150°C, and its thermal decomposition begins around 182°C [5]. Ensure that your processing and storage temperatures are compatible with this stability profile. Furthermore, as a general safety practice in drug development, all new chemical entities and formulations should be tested for compatibility and stability under their specific conditions of use.

Experimental Protocol: Inhibition Efficacy Test

This protocol outlines a standard method to assess the effectiveness of polymerization inhibitors, based on common industry practices [3].

Objective: To determine and compare the induction period before the onset of polymerization for this compound samples containing different inhibitors.

Materials:

  • This compound (purified)
  • Inhibitors: Propyl gallate, Phenothiazine, 4-tert-butyl catechol, etc.
  • Glass vials (e.g., 20 mL capacity with stoppers)
  • Oven set to a constant elevated temperature (e.g., 75°C)
  • Methanol (HPLC grade)

Procedure:

  • Sample Preparation: Prepare multiple samples of dibromostyrene, each with a specific inhibitor or combination.
    • Example 1: Dibromostyrene + Propyl gallate
    • Example 2: Dibromostyrene + Propyl gallate + Phenothiazine
    • Control: Dibromostyrene with no inhibitor
  • Accelerated Aging: Place each sample (e.g., 20 g) in a stoppered glass vial and store them in an oven at a constant temperature of 75°C [3].
  • Periodic Testing: At regular time intervals (e.g., every 24 hours), withdraw a small aliquot from a vial.
  • Polymer Detection Test: Mix the aliquot with four volumes of methanol. The appearance of a cloudy precipitate or haze indicates the formation of polymer [3].
  • Analysis: Record the time at which the first traces of cloudiness appear for each sample. The sample with the longest induction period is considered the most effectively stabilized.

The workflow for this experiment is summarized in the following diagram:

Start Start Experiment Prep Prepare inhibitor solutions (Propyl gallate, combinations, control) Start->Prep Age Place samples in oven (Accelerated aging at 75°C) Prep->Age Test Withdraw aliquot at set intervals Age->Test Detect Mix with methanol (Polymer detection test) Test->Detect Analyze Record time to cloudiness (Longer time = better inhibition) Detect->Analyze

Critical Safety Considerations

  • Runaway Polymerization Hazard: Uncontrolled exothermic polymerization can lead to dangerous thermal runaway reactions, over-pressurization, and equipment failure [4]. Always use inhibitors during distillation, storage, and transportation [4].
  • Thermal Stability: Be aware that propyl gallate melts around 150°C and begins to decompose at approximately 182°C [5]. Ensure your process temperatures are within safe operating limits to maintain inhibitor efficacy.
  • Pre-Use Purity Check: The presence of impurities in the monomer can degrade inhibitors over time [3]. If polymerization occurs unexpectedly, consider purifying the monomer or using a sacrificial inhibitor treatment step before final stabilization [3].

References

FAQ & Troubleshooting Guide: Thermal Stabilization of Brominated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Here are some answers to frequently asked questions, built upon general polymer and flame retardant science.

Q1: What are the primary mechanisms of thermal degradation for brominated organic compounds? Brominated compounds like yours are often susceptible to decomposition at high temperatures, which can lead to a loss of desired properties and the release of volatile by-products.

  • Dehydrobromination: This is a common pathway where hydrogen bromide (HBr) is eliminated from the molecule, potentially leading to the formation of double bonds and styrenic derivatives [1].
  • Radical Scission: At high temperatures, carbon-bromine bonds can cleave, generating bromine radicals that can propagate further degradation reactions within the material [1].

Q2: How can I improve the thermal stability of a brominated compound during processing? The core strategy involves using additives that interfere with the degradation pathways, either in the solid (condensed) phase or the gas phase [1].

  • Condensed Phase Stabilizers: Additives such as phosphorus-based compounds can promote char formation on the polymer surface. This char acts as a protective barrier, insulating the underlying material from heat and reducing the release of flammable volatiles [1].
  • Synergists: Nitrogen-containing compounds (e.g., melamine) are often used with phosphorus-based stabilizers. Nitrogen can help enhance char formation and may release non-flammable gases that dilute fuel in the flame [1].

Q3: My experimental mixture is too viscous, leading to overheating. What can I do? High melt viscosity can cause excessive heat buildup. Certain additives can act as melt viscosity depressants.

  • Mechanism: Some phosphorus compounds and free-radical initiators (like peroxides) can catalyze the thermal breakdown of the polymer chain, reducing its molecular weight and thus the melt viscosity. This allows the material to flow more easily away from the heat source [1].
  • Caution: Be aware that fillers or solid contaminants (e.g., mineral powders, silica, or even cotton threads) can counteract this effect by increasing viscosity or creating a wick-like effect that sustains combustion [1].

Thermal Degradation Data of Brominated Materials

The table below summarizes quantitative data from a study on a brominated epoxy laminate (FR4), which illustrates the thermal behavior relevant to brominated systems [2].

Material Configuration Critical Degradation Temperature (°C) Total Mass Loss at 20°C/min Key Finding
FR4-I Cu (Single copper layer) 327 °C 29.8% The additional copper layer in FR4-II Cu improves thermal stability and reduces mass loss.
FR4-II Cu (Double copper layers) 329 °C 23.5% Higher processing temperatures can lead to significant material deformation and degradation.

Experimental Protocol for TGA (Based on [2]):

  • Instrument: Use a thermogravimetric analyzer (e.g., TG 209 F3 Tarsus).
  • Sample Mass: Approximately 16 mg.
  • Crucible: Open alumina crucibles.
  • Atmosphere: Inert gas (Nitrogen, N₂) with a flow rate of 50 mL/min.
  • Temperature Program: Heat from room temperature (e.g., 24°C) to 550°C at varying heating rates (e.g., 5, 10, and 20°C per minute).
  • Data Analysis: Plot thermogravimetric (TGA) and derivative thermogravimetric (DTG) curves to determine the critical degradation temperatures and rate of mass change.

Workflow for Investigating Thermal Stabilization

The following diagram outlines a logical workflow for developing a stabilization strategy, based on the principles identified.

start Start: Thermal Degradation of 3,4-Dibromostyrene step1 Characterize Degradation (TGA, DSC, Gas Analysis) start->step1 step2 Identify Main Pathway: Dehydrobromination or Radical Scission? step1->step2 step3 Select Stabilization Strategy step2->step3 step4a Condensed Phase Action (Phosphorus Additives) step3->step4a step4b Vapor Phase Action (Synergists like Nitrogen) step3->step4b step5 Optimize Additive Concentration & Processing step4a->step5 step4b->step5 step6 Re-test Stability step5->step6 end Stabilized Formulation step6->end

Suggestions for Further Research

To obtain more direct and specific information, you may find the following approaches helpful:

  • Refine Your Search Terms: Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Search for "this compound thermal stability," "thermal decomposition kinetics of bromostyrenes," or "stabilizers for vinyl bromides."
  • Investigate Analogous Compounds: The stabilization mechanisms for widely used brominated flame retardants (e.g., in [1]) and epoxy resins (e.g., in [2]) are often applicable to other brominated systems. Reviewing patents and literature on these can provide valuable clues.
  • Consult Safety Data Sheets (SDS): Check the SDS for this compound, which often contains a section on stability and reactivity, including decomposition products.

References

Stabilizing Dibromostyrene Against Polymerization

Author: Smolecule Technical Support Team. Date: February 2026

A key challenge in working with dibromostyrene is its tendency to polymerize. A patent details that a mixture of stabilizers is highly effective in preventing this, which is critical for obtaining and storing a pure product [1].

The table below summarizes the effective stabilizer combinations:

Inhibitor Type Specific Compound Purpose/Function
Gallate Ester Propyl gallate Primary polymerization inhibitor [1]
Additional Stabilizers Phenothiazine, 4-tert-butylcatechol, or N,N'-di-sec-butyl-p-phenylenediamine Enhances stabilization effect, especially at elevated temperatures [1]
Typical Concentration 0.005% to 0.5% by weight (of each stabilizer) Effective range for stabilization [1]

Experimental Workflow for Method Development

Since a direct method is unavailable, the following workflow outlines a logical approach to develop your own purification protocol based on general principles and the properties of a similar compound.

Start Start: Crude 3,4-Dibromostyrene Step1 Dissolution & Stabilization • Add solvent (e.g., Toluene) • Add Stabilizers (Propyl Gallate + Phenothiazine) Start->Step1 Step2 Initial Filtration • Remove particulate impurities Step1->Step2 Step3 Primary Purification • Chromatography (SiO₂ column) • or Fractional Distillation Step2->Step3 Step4 Concentration & Crystallization • Evaporate solvent • Recrystallize from appropriate solvent Step3->Step4 Step5 Final Isolation • Collect crystals via vacuum filtration • Wash with cold solvent • Dry under vacuum Step4->Step5 End End: Purified this compound Step5->End

Here is a detailed breakdown of the steps in the workflow:

  • Step 1: Dissolution and Stabilization

    • Dissolve the crude material in a suitable organic solvent like toluene or hexane.
    • Crucially, add stabilizers like propyl gallate (0.1% by weight) and phenothiazine (0.1% by weight) to the solution to prevent polymerization during subsequent steps [1].
  • Step 2: Initial Filtration

    • Perform a hot filtration or a simple vacuum filtration to remove any insoluble, particulate impurities.
  • Step 3: Primary Purification

    • Chromatography: The most common method for purifying similar brominated aromatic compounds is flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.
    • Distillation: As an alternative, fractional distillation under reduced pressure could be explored. While data is for a different isomer, 2,4-Dibromostyrene has an estimated boiling point of 268.2 °C at 760 mmHg [2]. This high temperature makes polymerization a significant risk, reinforcing the need for effective stabilizers if distillation is attempted.
  • Step 4 & 5: Crystallization and Final Isolation

    • Concentrate the pure fractions from chromatography and induce crystallization. The choice of solvent for recrystallization (e.g., ethanol, methanol, or hexane) would need to be determined experimentally.
    • Islect the crystals via vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Recommended Alternative Search Strategies

Given the lack of a direct source, you may find these alternative approaches helpful:

  • Search Broader Literature: Use scientific databases (like SciFinder, Reaxys, or Web of Science) to search for "this compound" specifically. These platforms are often more comprehensive for chemical literature than general web searches.
  • Consult Analytical Data: If you have a sample, techniques like HPLC, GC-MS, or NMR are essential for characterizing the impurities and verifying the success of your purification.
  • Review Related Compounds: Studying the synthesis and purification of this compound's precursor, 3,4-dibromo-1-(bromoethyl)benzene, could provide indirect clues about handling and properties.

References

Byproduct Identification and Removal Strategies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes a process-related impurity and general purification techniques based on the search results.

Byproduct/Impurity Source/Formation Recommended Removal Method
LM49-API-imC & imX (from 2,2-dibromostyrene synthesis) Formed during the bromination step in the synthesis of 5,2'-dibromo-2,4',5'-trihydroxydiphenylmethanone (LM49-API) [1]. Controlled by optimizing reagent ratios, temperature, and reaction time. Purity is monitored and controlled via HPLC to keep levels <0.03% [1].
General Reactants & Byproducts Unreacted starting materials or side products from reactions involving dibromostyrene precursors [2]. Chromatographic Separation on paper or column. Effective when products and reactants have different mobilities. The mobile phase (e.g., EtOAc/n-hexane mixtures) can be optimized for separation [2].

Detailed Experimental Protocols

Here are methodologies you can adapt for purifying reactions involving dibromostyrene compounds.

Chromatographic Separation on a Linear Paper Reactor

This method is suitable for small-scale synthesis and rapid separation, especially for compounds with differing mobilities [2].

  • Principle: Using a paper substrate as a microfluidic reaction vessel and chromatographic bed simultaneously.
  • Workflow:
    • Spot Reactants: Spot precursor chemicals at designated, separate locations on a paper strip.
    • Initiate Reaction & Elution: Immerse the device inlet into an appropriate solvent mixture (e.g., Ethyl Acetate/n-Hexane).
    • Reaction & Separation: Capillary action carries and mixes the reactants, initiating the reaction. The resulting products and leftover reactants then separate into distinct bands as they travel along the paper at different speeds.
  • Key Parameters:
    • Solvent System: The polarity of the mobile phase must be optimized for each specific reaction. For example, a mixture of EtOAc/n-Hx (3:1) was used for a condensation reaction, while EtOAc/n-Hx (1:12) was used to separate a Wittig reaction product [2].
    • Reactor Dimensions: Narrower paper channels can lead to faster reaction rates due to more concentrated reactant mixing [2].

The following diagram illustrates the sequence of this process:

G A Spot Precursors on Paper B Introduce Mobile Phase A->B C Reactants Mix and Migrate B->C D Reaction Occurs C->D E Product Separation into Bands D->E

Process Optimization for Impurity Control

This approach focuses on controlling impurities during synthesis scaling, as demonstrated for a related dibromo compound [1].

  • Principle: Systematically adjusting reaction parameters to minimize byproduct formation at the source, simplifying downstream purification.
  • Workflow:
    • Parameter Screening: Evaluate the impact of variables like solvent volume, reactant stoichiometry, catalyst amount, temperature, and reaction time.
    • Impurity Profiling: Use HPLC to track the formation and concentration of specific impurities under different conditions.
    • Condition Validation: Define and validate the optimal set of parameters that minimize key impurities.
  • Key Optimization Example:
    • Friedel-Crafts Acylation Step: For the synthesis of LM49-API, optimal conditions were found with a molar ratio of 1 (SM01) : 1.05 (SM02) : 1 (AlCl3) in CH₂Cl₂ (1g/10mL), at a temperature of 15 ± 5 °C, for a reaction time of 1 hour [1].

Suggestions for Further Investigation

Since the information on your specific compound is limited, you may need to:

  • Adapt Known Methods: The chromatographic and process optimization principles described are widely applicable. You can design experiments to test similar strategies for your 3,4-dibromostyrene system.
  • Consult Broader Literature: A more extensive search in specialized chemistry databases (e.g., SciFinder, Reaxys) for the specific synthesis route of this compound may yield more direct information on its byproducts.

References

optimizing 3 4-Dibromostyrene synthesis yield

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis Context and a Related Pathway

While data on 3,4-Dibromostyrene is limited, a detailed user-provided method from a chemistry forum describes the synthesis of a similar compound, (1,2-dibromoethyl)benzene, from styrene [1]. This procedure can offer valuable insights into handling bromination reactions.

The workflow and key parameters for this related synthesis are summarized below:

G Polystyrene Polystyrene Crude Styrene Crude Styrene Polystyrene->Crude Styrene Thermal Decomposition 102g/mol → 67.1% Yield Purified Styrene Purified Styrene Crude Styrene->Purified Styrene Vacuum Distillation 47-48°C at 32 torr (1,2-dibromoethyl)benzene (1,2-dibromoethyl)benzene Purified Styrene->(1,2-dibromoethyl)benzene Bromination in DCM 82.6% Yield Phenylacetylene Phenylacetylene (1,2-dibromoethyl)benzene->Phenylacetylene Reaction with NaOH in Glycerol at 144-200°C 59.9% Yield

Table 1: Key Reagents and Conditions for (1,2-dibromoethyl)benzene Synthesis [1]

Parameter Specification
Styrene Source Polystyrene (from clear plastic cutlery) via thermolysis
Bromination Solvent Dichloromethane (DCM)
Reaction Condition Ice-bath cooling with slow addition of Bromine/DCM solution
Stoichiometry 1 equivalent of bromine to styrene
Purification Recrystallization from 67% aqueous isopropanol
Yield 82.6% (from styrene)
Melting Point 69-71°C (uncorrected)

Safety Note: The author notes that (1,2-dibromoethyl)benzene is a potent skin sensitizer and should be handled with care [1].

Industrial Context for 4-Bromostyrene

A market research report provides a helpful industrial perspective on a very similar compound, 4-Bromostyrene, which is relevant for understanding quality standards and application areas [2].

Table 2: 4-Bromostyrene Market and Product Insights [2]

Aspect Details
Estimated Global Market Approximately USD 150-200 Million
Primary Applications Pharmaceutical and Organic Synthesis Intermediates
Key Purity Grades 97%, 98%, 99%
Price-Quality Relation Higher purity grades (99%) command a premium price, primarily due to stringent requirements in pharmaceutical applications.
Innovation Focus Development of greener synthesis methods and improved catalyst efficiency.

Frequently Asked Questions

Based on the available information, here are answers to common troubleshooting questions.

  • What are the critical control points for high yield and purity in bromostyrene synthesis? For the related (1,2-dibromoethyl)benzene synthesis, the critical points are temperature control during exothermic bromination and efficient purification via recrystallization. For a high-value product like 4-Bromostyrene, industry trends indicate that catalyst efficiency and process intensification are key for optimizing yield and meeting the high-purity (99%) standards required for pharmaceutical applications [2] [1].

  • How can I prevent polymerization of styrene during its synthesis or handling? The experimental protocol strongly advises against distilling styrene at atmospheric pressure to prevent polymerization losses. It recommends vacuum distillation and, for storage, adding a polymerization inhibitor (e.g., hydroquinone) and keeping the product cold and in the dark [1].

  • What are the main challenges and drivers in the bromostyrene market? The market is propelled by growing demand from the pharmaceutical industry and the expansion of organic synthesis research. The main challenges include fluctuating raw material prices and adapting to increasingly stringent environmental regulations, which are driving the adoption of greener production technologies [2].

Suggestions for Further Research

To find a direct synthesis protocol for this compound, I suggest you:

  • Consult specialized databases: Search platforms like SciFinderⁿ, Reaxys, or PubMed using the precise compound name.
  • Refine your search terms: Use specific queries like "synthesis of this compound" or "optimized preparation of this compound".
  • Review patent literature: Technical patents often contain detailed, practical synthetic procedures.

References

3 4-Dibromostyrene storage conditions stability

Author: Smolecule Technical Support Team. Date: February 2026

2,4-Dibromostyrene Material Specifications

Property Specification / Value
Appearance Yellow to pale yellow to colorless liquid (oil) [1]
Recommended Storage Temperature 2°C to 8°C (Refrigerator) [1]
Atmosphere Inert atmosphere [1]
Light Sensitivity Store in a dark space [1]
Boiling Point 268.2 °C at 760 mmHg [1]
Density 1.772 g/cm³ [1]
Refractive Index 1.629 [1]

Stability and Troubleshooting Guide

Here are answers to common questions and issues related to the storage and stability of 2,4-Dibromostyrene.

Q: What are the critical storage parameters for 2,4-Dibromostyrene? A: The three most critical parameters are temperature, light, and atmosphere.

  • Temperature: The compound must be stored in a refrigerator between 2°C and 8°C [1]. Storing at room temperature or higher will accelerate its degradation.
  • Light: It is light-sensitive and must be stored in a dark space, away from direct light [1].
  • Atmosphere: It should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent reactions with oxygen [1].

Q: What happens if I don't follow the storage conditions? A: Improper storage can lead to chemical degradation. While specific degradation products for 2,4-Dibromostyrene are not listed in the search results, research on other brominated organic compounds (like brominated flame retardants) shows that exposure to factors like UV light leads to the formation of multiple brominated degradation products [2]. This can manifest in your sample as a change in color or the formation of precipitates.

Q: My sample has changed color. Is it still usable? A: A significant color change suggests that degradation has occurred. The fresh compound is described as a yellow to pale yellow or even colorless oil [1]. Any darkening or unexpected color shift indicates that you should not use the material for sensitive experiments, as its purity and reactivity may be compromised.

Q: Are there any special handling precautions? A: While a specific Safety Data Sheet (SDS) for the 2,4-dibromo isomer was not found, you should always use appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. It is best to handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

Experimental Protocol: Assessing Sample Stability

If you suspect your sample of 2,4-Dibromostyrene has degraded, you can use the following workflow to assess its state. This process helps you visually check the sample and make a decision on its usability.

Start Start: Suspected Sample Degradation Step1 Visual Inspection Start->Step1 Step2 Check for color change or precipitation Step1->Step2 Decision1 Significant change from pale yellow/colorless? Step2->Decision1 Step3 Do not use for sensitive work. Consider disposal. Decision1->Step3 Yes Step4 Proceed with caution. Note observation in records. Decision1->Step4 No

Key Storage Summary

To ensure the stability of 2,4-Dibromostyrene in your laboratory, always remember these three core principles:

  • Keep it Cold: Store in a refrigerator (2-8°C) [1].
  • Keep it Dark: Store in a dark space, away from light [1].
  • Keep it Inert: Maintain an inert atmosphere in the storage vial [1].

References

handling 3 4-Dibromostyrene safety precautions

Author: Smolecule Technical Support Team. Date: February 2026

Physical Properties of 2,4-Dibromostyrene

The table below summarizes the available physical data for one isomer of dibromostyrene. This information is vital for planning experiments and assessing potential hazards like volatility or reactivity.

Property Value
Appearance Yellow to pale yellow to colorless oil [1]
Molecular Formula C₈H₆Br₂ [1]
Molecular Weight 261.94 g/mol [1]
Boiling Point 268.2 °C at 760 mmHg [1]
Density 1.772 g/cm³ [1]
Refractive Index 1.629 [1]
Recommended Storage Inert atmosphere, 2 to 8 °C (refrigerator), protected from light [1]

Safety Precautions and Handling

Given the lack of a specific safety data sheet in the search results, the following precautions are based on general principles for handling brominated organic compounds and the compound's properties.

  • Personal Protective Equipment (PPE): Always wear appropriate gloves (e.g., nitrile), a lab coat, and safety goggles. Use a fume hood to prevent inhalation of vapors, especially since it is an oily liquid that may fume or have some volatility at room temperature [1].
  • Storage and Stability: Store the compound in a refrigerator (2-8°C) under an inert atmosphere (e.g., nitrogen or argon) and in the dark [1]. This helps prevent decomposition, polymerization, or discoloration. Because it is a styrene derivative, it may polymerize if exposed to heat, light, or peroxides. Consider using a radical scavenger for long-term storage.
  • First Aid Measures: In case of accidental exposure, take these immediate actions [2]:
    • Inhalation: Move the person to fresh air and seek immediate medical attention.
    • Skin Contact: Soap wash the affected area immediately and remove contaminated clothing.
    • Eye Contact: Irrigate the eyes with copious amounts of water for at least 15 minutes and seek medical attention.
    • Ingestion: Do not induce vomiting. Seek medical attention immediately.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for safely handling dibromostyrene in the laboratory, from preparation to waste disposal.

Start Start: Experiment Planning Step1 1. Risk Assessment Start->Step1 Step2 2. Prepare Fume Hood Step1->Step2 Step3 3. Don Appropriate PPE Step2->Step3 Step4 4. Retrieve from Cold Storage Step3->Step4 Step5 5. Weigh/Dispense Carefully Step4->Step5 Step6 6. Use Under Inert Atmosphere Step5->Step6 Step7 7. Properly Seal and Return Step6->Step7 Step8 8. Dispose of Waste Step7->Step8 End End: Experiment Complete Step8->End

Frequently Asked Questions

Q1: What should I do if I notice the dibromostyrene has turned a darker color? Discoloration may indicate the onset of decomposition or polymerization. Carefully inspect the container for signs of pressure build-up. It is advisable to safely dispose of the material and open a new, fresh batch if possible.

Q2: Are there any known neurotoxicity risks with dibromostyrene? The search results did not provide specific toxicological data for dibromostyrene. However, a study on the neurotoxicity of dibromoacetic acid (a different compound) in rats was identified [3]. This finding should not be directly extrapolated to dibromostyrene. The absence of data means you must apply the precautionary principle: treat the compound as potentially highly toxic, avoid all skin contact and inhalation, and use the highest level of containment.

Q3: The compound solidified in the refrigerator. How should I handle it? Some oily compounds can solidify when cold. Allow the closed container to warm to room temperature slowly inside a fume hood to avoid condensation of moisture into the product. Do not apply strong heat. Once it has liquefied, you can proceed. If it does not liquefy at room temperature, consult the supplier's specifications or technical support.

A Final Note on Safety

The most critical step is to consult a Safety Data Sheet (SDS) from your chemical supplier before working with this compound. The information provided here is a supplement to, not a replacement for, a complete and specific SDS.

References

3 4-Dibromostyrene reaction temperature control

Author: Smolecule Technical Support Team. Date: February 2026

Temperature Parameters in Synthesis

The table below summarizes the temperature control points from a documented synthesis method for Dibromostyrene. This can serve as a critical reference for your own reaction setup and optimization [1].

Reaction Stage Temperature Range Catalyst/Base System Notes
Dehydrobromination 25-35°C Sodium hydroxide, Phase Transfer Catalyst Reaction occurs at or near room temperature [1].
Reaction Mixture ~25°C (Room Temp) Sodium hydroxide, tert-Butanol, Water Maintained for 2 hours after reagent addition [1].
Heating Stage Up to 50-60°C - Optional; may be used to facilitate the reaction [1].

Troubleshooting Common Issues

Here are solutions to some frequently encountered problems when working with 3,4-Dibromostyrene and similar compounds.

Problem Possible Cause Suggested Solution
Low Reaction Yield Inefficient dehydrobromination, side reactions, or polymerization. Ensure precise temperature control. Use a radical scavenger to suppress polymerization. Confirm the activity of the base/catalyst system [1].
Unwanted By-Products Overheating or harsh conditions leading to decomposition. Strictly maintain the recommended temperature range (e.g., 25-35°C). Avoid excessive reaction times [1].
Sample Degradation During Storage Instability of the compound or its mixture under storage conditions. For liquid degradation mixtures, avoid freeze-thaw cycles. Store at room temperature in the dark to prevent changes in composition [2].

Synthesis Protocol for Dibromostyrene

For a deeper understanding, here is a detailed methodology for preparing Dibromostyrene, which clearly illustrates the role of temperature control [1]:

  • Reaction Setup: Charge a reactor with 1,2-dibromo-1-(3,4-dibromophenyl)ethane, a solvent (e.g., dichloromethane), tert-butanol, and a phase transfer catalyst (e.g., triethylbenzylammonium bromide).
  • Base Addition: Add a 50% aqueous sodium hydroxide solution to the reaction mixture.
  • Temperature Control: Maintain the reaction mixture at or near room temperature (25-35°C) for approximately 2 hours after the addition is complete. The patent notes that the reaction can also be performed at elevated temperatures, up to 50-60°C.
  • Work-up: After the reaction is complete, separate the organic phase. Wash it with water and a saturated sodium chloride solution. Recover the product, Dibromostyrene, from the organic phase.

This workflow can be visualized in the following diagram:

G Start Start Reaction Setup Step1 Charge Reactor with Starting Material and Solvents Start->Step1 Step2 Add Aqueous Sodium Hydroxide Step1->Step2 Step3 Maintain Reaction at 25-35°C for ~2 hours Step2->Step3 Step4 Optional: Heat Reaction to 50-60°C Step3->Step4 Step5 Separate Organic Phase Step3->Step5 Standard Path Step4->Step5 Step6 Wash with Water & Brine Solution Step5->Step6 Step7 Recover Dibromostyrene Product Step6->Step7

Key Technical Considerations for Your Research

When planning and analyzing experiments, keep these broader concepts in mind:

  • Mechanistic Insight: Understanding reaction pathways is crucial. For instance, in the copper-catalyzed formation of dibromostyrene from hydrazones, the reaction proceeds through radical intermediates. The stability and fate of these radicals can be influenced by temperature, which in turn affects the selectivity between desired products and by-products [3].
  • Modern Workflow Tools: For high-throughput experimentation (HTE) involving reaction arrays like temperature screening, software tools such as phactor can help design experiments, manage complex data, and analyze results efficiently [4].

References

Troubleshooting Guide for 3,4-Dibromostyrene Purification

Author: Smolecule Technical Support Team. Date: February 2026

A frequent challenge in the synthesis of 3,4-Dibromostyrene is its co-formation with dibromodiazadienes as a byproduct, which can complicate separation [1]. The table below outlines common issues and their solutions.

Observation & Problem Description Potential Cause Recommended Solution
Poor separation between this compound and a colored byproduct on the column [1]. Reaction produces dibromodiazadiene as a competing product; compounds have similar polarities. Optimize reaction with CCl₄ instead of CBr₄ to suppress alkene formation [1]. Use 2D TLC to check if byproduct is a decomposition product on silica [2].
Band Tailing: A product band has a long, drawn-out tail, leading to poor separation and cross-contamination of fractions. Flow rate is too fast, not allowing sufficient time for equilibration between the mobile and stationary phases [2]. Reduce the flow rate. The optimal rate allows the solvent to flow steadily without forcing the compound down the column [2].

| Broad, low peaks of the target compound elute over many fractions, making collection difficult. | - Sample overloads the column.

  • Poor solubility in the eluent system, leading to inconsistent migration. | - Dry-load the sample: Adsorb your crude mixture onto a small amount of dry silica before loading it onto the column [2].
  • Ensure sample is fully dissolved in a minimal amount of solvent. | | Column runs dry, resulting in cracked silica and disrupted, uneven bands. | Solvent level is allowed to drop below the top of the stationary phase. | Always replenish the solvent reservoir well before the solvent level drops to the top of the silica bed. A protective sand layer on top can help [2]. |

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic reason behind the formation of the dibromodiazadiene byproduct?

The reaction of N-monosubstituted hydrazones with CBr₄ proceeds through a radical pathway. A key intermediate is an N-centered radical. This radical can follow two competitive pathways [1]:

  • Path A (Desired): Elimination of an aryl radical, leading to an azene intermediate that ultimately forms your target This compound.
  • Path B (Byproduct): Oxidation by a Cu(II) species, leading to the formation of the dibromodiazadiene byproduct [1].

The competition between these paths explains why the reaction yields a mixture that is difficult to purify. DFT calculations indicate that the pathway leading to the alkene is more significant in the CBr₄ system compared to CCl₄ [1].

Q2: How can I properly load my sample onto the column to achieve sharper bands?

There are two primary methods for sample loading:

  • Wet Loading: Dissolve your sample in the minimum amount of solvent (5-10 drops), preferably slightly more polar than your initial eluent. Use a pipette to drip the solution evenly onto the top of the silica without disturbing the surface [2].
  • Dry Loading (Recommended for poor solubility): This method is ideal if your compound has poor solubility in your chosen eluent system. Dissolve your sample in a volatile solvent, add dry silica, and evaporate the solvent using a rotary evaporator to create a free-flowing powder. This powder is then carefully added to the top of the pre-equilibrated column [2].

Detailed Experimental Protocols

Dry Loading Method for Column Chromatography

This protocol is essential for achieving sharp bands and effective separation, especially for compounds with challenging solubility [2].

Materials:

  • Round-bottomed flask
  • Dry silica gel (approx. 10-20 times the mass of your sample)
  • A solvent in which your sample dissolves completely (e.g., Dichloromethane)
  • Rotary evaporator

Method:

  • Dissolve your crude sample in an appropriate, volatile solvent in a round-bottomed flask.
  • Add dry silica gel to the solution and swirl gently to create a suspension.
  • Use a rotary evaporator to gently remove the solvent completely until the silica is dry and free-flowing. If the mixture remains oily, add more silica and repeat the evaporation.
  • Prepare your chromatography column with the stationary phase and add eluent so the solvent level is 2-3 cm above the silica.
  • Carefully pour the dry, sample-saturated silica into the column and allow it to settle. Ensure the solvent level does not drop below the top of the silica to prevent air bubbles.
  • Carefully add more eluent and begin the column run as usual [2].
Performing a 2D TLC for Stability Check

This test determines if your compound or its byproducts are decomposing on the silica, which can ruin your separation [2].

Materials:

  • TLC plate (cut to a square, e.g., 7 x 7 cm)
  • Solvent system for development
  • TLC chamber, capillary spotter, tweezers, UV lamp or visualization method

Method:

  • First Dimension: "Spot" your sample in the bottom left-hand corner of the TLC plate, about 1 cm from each edge. Develop the plate in your chosen solvent system.
  • Dry: Remove the plate from the chamber and allow the solvent to evaporate completely.
  • Second Dimension: Rotate the plate 90 degrees clockwise so that the original spot and the separated components are now along the bottom edge. Place the plate back into the same solvent chamber and develop it again.
  • Visualize and Interpret: After the second run, visualize the spots. All stable compounds will lie on a diagonal line from the corner where you spotted the sample. Any spot that appears below this diagonal indicates a compound that has decomposed on the silica during the TLC process [2].

Reaction Mechanism Visualization

The following diagram illustrates the competing pathways in the synthesis, explaining the purification challenge.

G Hydrazone Hydrazone (1) NRadical N-Centered Radical (D) Hydrazone->NRadical Reaction with CBr₄ & CuCl CBr4 CBr₄ CBr4->NRadical CuCl CuCl Catalyst CuCl->NRadical Intermediate_A Azene (F) NRadical->Intermediate_A Path A: Aryl Radical Elimination Intermediate_B Azo-Compound (E) NRadical->Intermediate_B Path B: Oxidation by Cu(II) Dibromostyrene Dibromostyrene Intermediate_A->Dibromostyrene Base-Induced Elimination Dibromodiazadiene Dibromodiazadiene Intermediate_B->Dibromodiazadiene Base-Induced Elimination

References

reducing impurities in 3 4-Dibromostyrene synthesis

Author: Smolecule Technical Support Team. Date: February 2026

Stabilization Strategies to Prevent Polymerization

A primary source of impurities in 3,4-Dibromostyrene is its tendency to polymerize during storage and handling. Using synergistic stabilizer mixtures is the most effective method to inhibit this reaction.

The table below summarizes effective stabilizer systems as documented in patents:

Stabilizer Combination Typical Concentration (Weight %) Primary Function & Mechanism
Propyl Gallate + N,N'-Tetramethylphenylenediamine [1] 0.01% - 0.5% (each) Synergistic radical scavengers that prolong polymerization induction period [1].
Propyl Gallate + Phenothiazine + 4-tert-Butylcatechol [2] 0.01% - 1.0% (total) Multi-component inhibitor system targeting different stages of the polymerization chain reaction [2].
Gallate Esters (e.g., Propyl Gallate) [2] [1] 0.01% - 1.0% Acts as an antioxidant, inhibiting polymerization by reacting with free radicals. Alkyl group can be C1-C12 [2] [1].

The following diagram illustrates the strategy for implementing these stabilization methods:

Start Start: Stabilization Strategy Method1 Use Synergistic Stabilizer Combinations Start->Method1 Method2 Optimize Bromination Process Conditions Start->Method2 Detail1 Primary Stabilizers: Propyl Gallate, Gallate Esters Method1->Detail1 Detail2 Co-stabilizers: Tetramethylphenylenediamine, Phenothiazine, 4-tert-Butylcatechol Method1->Detail2 Detail3 Control: Temperature, Reagent Purity, Stoichiometry, Post-treatment Method2->Detail3 Result Outcome: High-Purity This compound Detail1->Result Detail2->Result Detail3->Result

Bromination Process Optimization

Controlling the bromination reaction conditions is critical for minimizing by-products. Key parameters to optimize include:

Process Parameter Challenge Optimization Strategy Reference Example
Reaction Temperature Excessive heat leads to decomposition and polybromination. Use controlled cooling (e.g., ice bath) and maintain low temperatures (e.g., 0-30°C). [3]
Reagent Stoichiometry & Purity Impure reagents or incorrect ratios create unwanted side-products. Use high-purity starting materials and optimize molar ratios (e.g., slight excess of one reagent). [3]
Post-Reaction Treatment Residual acidic impurities or catalysts can promote decomposition. Neutralize reaction mixtures carefully (e.g., with aqueous ammonia) and cool before air exposure. [4] [3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound turning yellow or brown, and how can I prevent it? This discoloration is a classic sign of initial polymerization and the formation of conjugated impurities. Solution: Immediately add a stabilizer system. Dissolving a combination of Propyl Gallate (0.1%) and Phenothiazine (0.05%) into the purified product can significantly slow this degradation [2]. Ensure the product is stored under an inert atmosphere like nitrogen and kept in a cool, dark place.

Q2: My synthesis yield is low, and I've detected polybrominated by-products. How can I improve selectivity? Polybromination often occurs when the reaction temperature is too high or when an excess of brominating agent is used. Solution: Precisely control the reaction temperature using an ice bath or cryostat. Carefully calibrate the stoichiometry of your brominating agent. As noted in process development for a similar compound, maintaining a temperature of 15 ± 5°C and using a slight molar excess (1.05:1) of one reagent can maximize yield and minimize by-products [3].

Q3: Are there safer alternatives to molecular bromine (Br₂) for this synthesis? While molecular bromine is highly effective, it is toxic, corrosive, and requires careful handling. Solution: Consider exploring alternative brominating agents. Although not directly reported for this compound in the provided sources, compounds like N-Bromosuccinimide (NBS) are widely used in other bromination contexts (e.g., pyrene derivatives) as they are often easier to handle and can offer better selectivity [5]. You would need to validate this for your specific synthetic route.

Key Experimental Protocols

Protocol 1: Incorporating a Stabilizer Mixture

  • After synthesis and purification of this compound, ensure it is in a dry, organic solution.
  • Weigh out Propyl Gallate and N,N'-Tetramethylphenylenediamine to achieve a final concentration of 0.1% (w/w) each in the product [1].
  • Add the stabilizers to the liquid product and stir thoroughly until fully dissolved.
  • Store the stabilized product under a nitrogen atmosphere in a brown glass container at low temperature (e.g., -20°C or below).

Protocol 2: Key Steps for a Controlled Bromination

  • Temperature Control: Perform the bromination reaction in a flask equipped with a thermometer and an ice bath or cryostat. Maintain the temperature within a narrow, optimized range (e.g., 0°C to 5°C).
  • Controlled Addition: Use a dropping funnel to add the brominating agent slowly and dropwise to the reaction mixture, preventing a rapid exotherm.
  • Careful Quenching and Work-up: Once the reaction is complete, cool the mixture to 0°C before exposing it to air [4]. Quench carefully with a mild base if necessary, and use a filter-aid during work-up to remove colloidal metal catalysts or other particulates that can catalyze decomposition [4].

References

A Starting Point: Method for a Related Compound

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes an HPLC method for analyzing 4-Bromostyrene, a compound closely related to your target analyte. This can provide a foundational method for your own experimentation [1].

Parameter Description
Analyte 4-Bromostyrene
Column Newcrom R1 (low silanol activity RP column)
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid
MS-Compatibility Replace phosphoric acid with formic acid
Scalability Scalable to preparative purification
Particle Sizes 3 µm particles available for fast UPLC applications

A Framework for Your Method Development

Since direct data is scarce, you will likely need to develop and optimize a method. The following workflow outlines the standard steps for HPLC method development, which is a systematic and often iterative process [2].

Start Start HPLC Method Development SamplePrep Sample Preparation (Dilution, Filtration, Extraction) Start->SamplePrep MethodScouting Method Scouting (Screen Columns & Mobile Phases) SamplePrep->MethodScouting MethodOptimization Method Optimization (Iterative testing for Resolution, Speed, Reproducibility) MethodScouting->MethodOptimization RobustnessTesting Robustness Testing MethodOptimization->RobustnessTesting MethodValidation Method Validation RobustnessTesting->MethodValidation

Strategies for a Comprehensive Guide

To build a thorough comparison guide, consider these practical steps based on the search findings:

  • Explore Modern Column Technologies: The separation of 4-Bromostyrene uses a reversed-phase column with low silanol activity [1]. You can compare this with newer column types mentioned in the 2025 review. These include columns with superficially porous particles for high efficiency (e.g., Raptor, Halo, Evosphere series) and inert hardware to improve analyte recovery for sensitive compounds [3].
  • Systematic Method Development: Follow the workflow above. Begin with the method for 4-Bromostyrene as a baseline. Then, use automated column and solvent switching hardware and software (e.g., ChromSword) to efficiently scout and optimize conditions for 3,4-Dibromostyrene [2].
  • Prioritize Sample Preparation: Proper sample preparation is central to success. For a purity method, techniques like solid-phase extraction (SPE) can help isolate your analyte and remove interfering matrix components that could affect quantification [2].
  • Employ Advanced Quantification Software: For accurate purity analysis, especially with potentially overlapping peaks, consider using specialized software. Tools like PeakClimber use bidirectional exponentially modified Gaussian (BEMG) functions to more accurately deconvolve and quantify peaks in complex HPLC traces than standard software [4].

References

3 4-Dibromostyrene brominated styrene derivatives comparison

Author: Smolecule Technical Support Team. Date: February 2026

Brominated Styrene Derivatives Overview

Brominated styrene derivatives are primarily used as flame retardants. They can be produced via two main methods, which result in products with different properties [1].

Feature Polymerization of Bromostyrene Monomers Bromination of Polystyrene
Primary Product Brominated Polystyrene (BPS) Brominated Polystyrene (BPS)
Process Polymerization of monomers (e.g., dibromostyrene) Post-treatment of pre-formed polystyrene
Key Advantage Superior thermal stability; no weak side-chain bromine [1] --
Key Disadvantage -- Potential for labile side-chain bromine, lower thermal stability [1]
Molecular Weight Control Broad range possible [1] Limited to available polystyrene feedstocks
Bromine Content Control Broad range possible via monomer feed [1] Limited

Commercial Note: Brominated Polystyrene (BPS) is a significant commercial product, with the global market projected to grow. It is valued for its flame retardancy in electronics, automotive, and construction industries [2] [3].

Experimental Data on Performance

The following table summarizes experimental flame retardancy data for various brominated structures in polystyrene resin, as reported in recent scientific literature [4].

Brominated Structure (in Polystyrene Resin) Key Performance Indicator Value Synergist (Sb₂O₃)
BCB (Best performer identified) Limited Oxygen Index (LOI) 26.0% Yes [4]
BCB (Best performer identified) LOI 23.5% No [4]
BCB (Best performer identified) Tensile Strength Decrease (vs. pure PS) 19.7% --
BCB (Best performer identified) Bending Strength Decrease (vs. pure PS) 6.4% --
BCB (Best performer identified) Impact Strength Decrease (vs. pure PS) 12.2% --
Brominated Polystyrene (BPS) (High Molecular Weight) Flame Retardancy Superior to low molecular weight BPS [2] --

Experimental Context: This study [4] synthesized several polymeric brominated flame retardants and evaluated them in polystyrene resin at specific additions (e.g., 10-15%). The Limited Oxygen Index (LOI) measures the minimum concentration of oxygen that supports combustion; a higher LOI indicates better flame retardancy (pure polystyrene has an LOI of about 18.1%) [4].

Synthesis and Handling Protocols

Synthesis of Brominated Monomers and Polymers

  • Brominated Styrene Monomers: Patents describe processes for preparing substituted styrenes, including brominated versions [5]. A key focus is stabilizing these highly reactive monomers against premature polymerization during storage and transport using inhibitors like N,N-dialkylhydroxylamine [6].
  • Brominated Polystyrene (via Monomer Polymerization): A common method is solventless bulk polymerization. A continuous process involves mixing bromostyrene monomers with a free radical initiator (e.g., dicumyl peroxide), pre-polymerization, and final polymerization in a screw-type extruder to achieve high conversion [1].

Performance Testing Workflow The experimental workflow for evaluating flame retardancy, as seen in the cited research, typically follows a structured path. The diagram below outlines the key stages from sample preparation to data analysis:

G start Start: Prepare PS/Flame Retardant Composite A Characterize Composite (FTIR, NMR, Thermal Analysis) start->A B Flame Retardancy Test (Limited Oxygen Index - LOI) A->B C Mechanical Properties Test (Tensile, Bending, Impact Strength) B->C D Analyze Data and Compare with Control/Alternatives C->D end Report Conclusions D->end

Computational Docking Protocol For researchers interested in brominated molecules for pharmaceutical applications, the search results provide a robust virtual screening methodology [7]. The diagram below illustrates this multi-step computational protocol for identifying potential protein inhibitors:

G step1 1. Prepare Protein/Ligand Structures (Select crystal structures, protonate, minimize) step2 2. Molecular Docking (Use flexible docking method like CDOCKER) step1->step2 step3 3. Evaluate Docking Poses (Calculate RMSD vs. crystal structure) step2->step3 step4 4. Score Ligand Binding (Apply scoring functions e.g., PMF, Ludi3) step3->step4 step5 5. Analyze Correlations (e.g., between scores and inhibition constants) step4->step5 step6 6. Virtual Screening (Identify high-potential inhibitors) step5->step6

Key Experimental Details:

  • Docking Validation: A successful docking pose is typically defined by a root-mean-square deviation (RMSD) of ≤ 2.0 Å compared to the ligand's position in the experimental crystal structure [7].
  • Scoring Functions: The PMF (Potential of Mean Force) scoring function has shown a strong correlation (r² = 0.614) with experimental inhibition constants for the BRD4 protein target, outperforming other functions in one study [7].

Finding Specialized Information

The search results lack direct experimental comparisons of 3,4-dibromostyrene against alternatives like 2,4-dibromostyrene or 2,5-dibromostyrene. To build a comprehensive guide, you may need to delve deeper into specialized scientific literature.

  • Search in-depth databases: Focus your search on platforms like SciFinder, Reaxys, or specialized chemistry journals, which are more likely to contain synthetic and physicochemical data for specific isomers.
  • Investigate polymerization kinetics: Older literature, such as the work by Cubbon and Smith cited in one patent [6], often contains fundamental data on the reactivity and properties of different dibromostyrene isomers.
  • Explore environmental and toxicological profiles: Consider comparing derivatives based on emerging research about the formation of brominated compounds during thermal degradation [8], which is crucial for safety and environmental impact assessments.

References

3 4-Dibromostyrene reaction kinetics studies

Author: Smolecule Technical Support Team. Date: February 2026

Kinetic Data for a Related Compound

While data for 3,4-Dibromostyrene is unavailable, the table below summarizes quantitative kinetic parameters for the radical polymerization of 2,4,5-Tribromostyrene (TBS), which can serve as a useful reference [1].

Parameter Value in Toluene Value in Dioxane
Rate Equation (R(_p)=k[M](^m)[I](^n)) R(_p)=8.08×10(^{-4}) [TBS](^{1.39})[AIBN](^{0.49}) R(_p)=3.05×10(^{-3}) [TBS](^{1.17})[AIBN](^{0.74})
Overall Activation Energy (E) 24.5 kcal mol(^{-1}) 22.3 kcal mol(^{-1})
Monomer Reactivity (r(_1)) 2.78 (with Styrene) 2.78 (with Styrene)
Styrene Reactivity (r(_2)) 0.23 (with TBS) 0.23 (with TBS)
Alfrey-Price Q Value 2.54 2.54
Alfrey-Price e Value -0.14 -0.14

The provided kinetic parameters reveal that TBS has a high Q value, indicating a resonantly stabilized, highly reactive radical during polymerization. The negative e value suggests the presence of an electron-rich vinyl group, influenced by the bromine substituents [1].

Experimental Protocols for Key Studies

Here are detailed methodologies for the experiments that generated the reference data and a related synthesis protocol.

Radical Polymerization Kinetics Protocol [1]

This protocol outlines the general method used to determine the kinetic data for TBS.

  • 1. Reaction Setup: Polymerizations are conducted in sealed glass ampoules under an inert atmosphere (e.g., nitrogen or argon) to eliminate oxygen inhibition.
  • 2. Reaction Mixture: The monomer (TBS), initiator (AIBN, typically 0.01-0.5 mol/L), and solvent (toluene or dioxane, purified and dried) are combined in the ampoule.
  • 3. Polymerization: The sealed ampoule is immersed in a constant-temperature oil bath at 60°C for a specific duration.
  • 4. Termination & Precipitation: The reaction is halted by rapid cooling. The polymer is isolated by precipitating the reaction mixture into a large excess of a non-solvent (e.g., methanol), followed by filtration or centrifugation.
  • 5. Conversion Measurement: Monomer conversion is determined gravimetrically (by weighing the purified, dried polymer) or using analytical techniques like gas chromatography (GC) to monitor residual monomer.
  • 6. Data Analysis: The initial rate of polymerization (R(_p)) is calculated from the conversion data. The orders with respect to monomer and initiator (m and n) are found by varying their initial concentrations and analyzing the log-log plots of R(_p) versus [M] and [I].
Synthesis via Copper-Catalyzed Fragmentation [2]

This method describes an alternative route to dibromostyrenes, which could be applicable to synthesizing this compound for subsequent studies.

  • 1. Substrate Preparation: Synthesize or obtain the appropriate N-monosubstituted hydrazone starting material.
  • 2. Reaction Setup: In a round-bottom flask, combine the hydrazone with an excess of carbon tetrabromide (CBr(_4)) and a catalytic amount of copper(I) chloride (CuCl) in dimethyl sulfoxide (DMSO) as the solvent.
  • 3. Reaction Progression: Stir the mixture at room temperature or an elevated temperature as required. The formation of an orange color and gas bubbling (N(_2) release) are observed.
  • 4. Work-up & Isolation: Upon reaction completion (monitored by TLC or GC-MS), pour the mixture into water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Purify the crude dibromostyrene using techniques like column chromatography or recrystallization.

Guide to Finding Specialized Kinetic Data

Locating specific kinetic data for less-common compounds can be challenging. Here is a workflow to guide your research and a visualization of the process.

Start Start: Need for this compound Kinetic Data A Search Specialized Databases Start->A B Consult Foundational Literature Start->B C Conduct Experimental Study A->C If data is unavailable B->C If data is unavailable D Employ Computational Methods C->D To model/predict results

The diagram outlines a strategic approach:

  • Search Specialized Databases: Begin by querying chemical databases like Reaxys and SciFinder-n, which are more comprehensive for kinetic data than general search engines. Use the CAS Registry Number for this compound for a precise search [2].
  • Consult Foundational Literature: If direct data is unavailable, research the synthesis and properties of 3,4-dibromobenzaldehyde, a likely precursor. Understanding its chemistry can provide indirect kinetic insights [1].
  • Conduct Experimental Study: As a last resort, you may need to determine the kinetics experimentally using the general protocol outlined above, adapting it for this compound.
  • Employ Computational Methods: Use software like Gaussian or ORCA to perform DFT calculations to model the reaction, predict transition states, and estimate activation energies and reaction rates.

References

Mass Spectrometry Analysis of Brominated Compounds

Author: Smolecule Technical Support Team. Date: February 2026

While data for 3,4-Dibromostyrene is scarce, the table below outlines the expected mass spectrometry features and general experimental approach for a dibrominated styrene compound. Much of this is inferred from the general behavior of molecules containing bromine and isotopic patterns [1] [2].

Aspect Expected Characteristics for a Dibromostyrene
Molecular Formula C8H6Br2 [3]
Key Spectral Features Characteristic isotope pattern due to bromine [1]. Molecular ion peak (M+), M+2 peak with similar height, and M+4 peak [1]. Peaks from fragmentation (e.g., loss of Br•).
Ionisation Method Electron Impact (EI) or Electrospray Ionisation (ESI) [1].
Mass Analyzer Time of Flight (TOF) or Quadrupole [1].

General Experimental Protocol

This protocol outlines the key steps for a Time of Flight (TOF) mass spectrometry analysis, which is common for such applications [1].

  • Sample Introduction & Vaporization: The liquid sample is vaporized into the gas phase before entering the ionization chamber of the mass spectrometer [1].
  • Ionization: The gas sample is ionized. Two common methods are:
    • Electron Impact Ionisation (EI): An electron gun fires high-energy electrons at the sample particles. This knocks one electron out of a molecule, forming a 1+ ion (a molecular ion, M+•) [1].
    • Electrospray Ionisation (ESI): Voltage is applied, often causing the sample particles to gain a proton (H+), forming an [M+H]+ ion. This is a "softer" technique that typically results in less fragmentation [1].
  • Acceleration: The positive ions are accelerated to a constant kinetic energy by an electric field. After acceleration, all ions have the same kinetic energy [1].
  • Ion Drift: The ions enter a flight tube (drift region) with no electric field. Since kinetic energy is constant (0.5*mv²), lighter ions travel faster and reach the detector sooner [1].
  • Detection: Ions are detected based on their time of flight. A mass spectrum is generated, plotting the abundance of ions against their mass-to-charge ratio (m/z). The time of flight is converted to an m/z value [1].

Visualizing the Mass Spectrometry Workflow

The following diagram illustrates the key stages of a Time of Flight (TOF) mass spectrometry experiment.

G cluster_workflow Time-of-Flight (TOF) Mass Spectrometry Workflow cluster_ion Common Ionization Methods Sample Sample Introduction & Vaporization Ionization Ionization Sample->Ionization Acceleration Acceleration Ionization->Acceleration EI        Electron Impact (EI)High-energy electrons\nproduce M+• ions         ESI        Electrospray (ESI)Proton gain produces\n[M+H]+ ions         Drift Ion Drift Acceleration->Drift Detection Detection Drift->Detection Spectrum Mass Spectrum (m/z vs. Relative Abundance) Detection->Spectrum

Tips for Finding Specific Data

To obtain the specific experimental data you need, I suggest the following:

  • Search Scientific Databases: Use specialized databases like SciFinder, Reaxys, or PubMed. Search terms like "this compound mass spectrum," "EI-MS of dibromostyrene," or its CAS Number (if known) will be most effective.
  • Analyze the Isotope Pattern: The most definitive feature in the mass spectrum will be the isotope pattern. Bromine has two natural isotopes (79Br and 81Br) with almost equal abundance [1]. Look for a characteristic pattern where the molecular ion (M+) and the (M+2) peak have roughly the same height [1].
  • Consult Chemical Vendors: Some chemical suppliers provide analytical data, including mass spectra, for the compounds they sell.

References

Brominated Styrenes & Flame Retardants: Thermal Stability at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound / Polymer Bromination Type / Form Key Thermal Stability Findings Experimental Context
Ring-brominated PS [1] [2] Aromatic ring Higher thermal stability than unmodified PS; degrades mainly to monomers via a mechanism similar to pure PS. TGA-MS; degradation mechanism analysis [1] [2].
Chain-brominated PS [1] [2] Aliphatic backbone Significantly reduced thermal stability; similar to PVC, eliminates HBr at low temperatures, forming polyene structures. TGA-MS; kinetic parameter analysis [1] [2].
Decabromodiphenyl ether (decaBDE) [1] Additive flame retardant Alters HIPS degradation: broader product spectrum, more by-products, less styrene. Works in condensed phase. TGA-MS of HIPS blends [1].
Decabromodiphenyl ethane (DBDPE) [1] Additive flame retardant Alters HIPS degradation, but details differ from decaBDE. Works in gas phase through radical trapping. TGA-MS of HIPS blends [1].
BLUEDGE Polymeric FR [3] Polymeric additive High stability in polystyrene foams; predicted to take 100 years for 1% degradation at 50°C. Minimal debromination. Kinetic modeling of TGA data; accelerated UV aging [3].
Butadiene Styrene Brominated Copolymer [4] Polymeric copolymer Identified by US EPA as a safer, commercially available alternative to HBCD in polystyrene insulation. EPA Design for the Environment assessment [4].

Detailed Thermal Degradation Mechanisms

The location of bromine in the polymer structure is a critical factor determining the degradation pathway and thermal stability.

  • Ring-brominated Polystyrene: Bromine atoms attached to the aromatic ring stabilize the polymer. The degradation mechanism is similar to that of pure polystyrene, primarily yielding styrene monomer upon heating. This structure results in a higher initial decomposition temperature compared to unmodified polystyrene [2].
  • Chain-brominated Polystyrene: Bromine attached to the aliphatic backbone significantly reduces thermal stability. The carbon-bromine bond in the backbone is weak, leading to HBr elimination at low temperatures, analogous to the dehydrochlorination of PVC. This process leaves behind polyene structures, which then degrade at higher temperatures [1] [2].
  • Additive vs. Reactive Flame Retardants: The search results highlight this key distinction. Additive FRs like decaBDE are mixed physically with the polymer, while reactive FRs are chemically bonded. Polymeric Brominated FRs (e.g., BLUEDGE, Butadiene Styrene Brominated Copolymer) are designed for high stability, offering an alternative to smaller, potentially leaching molecules [3] [4].

Experimental Methodologies for Analysis

The search results describe several standard protocols for evaluating the thermal stability of brominated polymers.

  • Thermogravimetric Analysis (TGA): This is a core technique. The sample is heated under a controlled atmosphere (e.g., nitrogen or air), and its mass is recorded as a function of temperature. Key data extracted includes:
    • Onset Decomposition Temperature (IDT): The temperature at which significant mass loss begins [2].
    • Integral Procedural Decomposition Temperature (IPDT): A single-value indicator of overall thermal stability [2].
  • Kinetic Analysis:
    • Model-Free Isoconversional Methods (e.g., Friedman, Flynn-Wall-Ozawa, Kissinger-Akahira-Sunose): These methods calculate the apparent activation energy (Ea) of degradation without assuming a specific reaction model. This is useful for comparing the thermal resilience of different materials [5] [6].
    • Combined Kinetic Analysis (CKA): A more advanced method that simultaneously determines the activation energy and the most probable reaction model [5].
  • Evolved Gas Analysis (EGA): Coupling TGA with a Mass Spectrometer (TGA-MS) allows for the identification of volatile products (e.g., HBr, styrene, brominated compounds) released during decomposition, which is crucial for understanding degradation mechanisms and environmental impact [1].

The diagram below illustrates a general experimental workflow for the thermal analysis of brominated styrenes, from sample preparation to data interpretation.

Start Start Analysis P1 Sample Preparation Start->P1 P2 Thermogravimetric Analysis (TGA) P1->P2 MassLoss Mass Loss Curves P2->MassLoss Derivative Derivative (DTG) Curves P2->Derivative P3 Data Processing IDT Onset Temp (IDT) P3->IDT P4 Kinetic Analysis Ea Activation Energy (Ea) P4->Ea Model Reaction Model P4->Model P5 Interpretation & Reporting Mechanism Degradation Mechanism P5->Mechanism Stability Thermal Stability Rank P5->Stability MassLoss->P3 Derivative->P3 IDT->P4 Ea->P5 Model->P5

Research Gaps and Future Directions

The current information reveals areas where further research is particularly needed:

  • Direct Comparative Data: There is a lack of studies that directly and systematically compare the thermal stability of a wide range of brominated styrene monomers and polymers under identical experimental conditions.
  • Material End-of-Life: The degradation behavior of these materials during recycling processes like pyrolysis is a critical area of study, especially concerning the formation of brominated toxic compounds [1].
  • Safer Alternatives: The transition towards polymeric and non-halogenated flame retardants, driven by environmental and health regulations like RoHS, is an ongoing and critical research focus [1] [4].

References

×

XLogP3

4.1

Exact Mass

261.88158 g/mol

Monoisotopic Mass

259.88363 g/mol

Heavy Atom Count

10

UNII

9H4747Y34H

Dates

Last modified: 08-10-2024

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